PQA-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C25H31NO4 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-methylbut-2-enyl 4,8-bis(3-methylbut-2-enoxy)quinoline-2-carboxylate |
InChI |
InChI=1S/C25H31NO4/c1-17(2)10-13-28-22-9-7-8-20-23(29-14-11-18(3)4)16-21(26-24(20)22)25(27)30-15-12-19(5)6/h7-12,16H,13-15H2,1-6H3 |
InChI Key |
APPXFGJVXDYNBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC=CC2=C1N=C(C=C2OCC=C(C)C)C(=O)OCC=C(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of PQA-18
This document provides a comprehensive overview of the molecular mechanism of action of this compound, a novel immunosuppressant. The information presented is collated from preclinical research and is intended to provide a technical understanding for professionals in the fields of pharmacology, immunology, and drug development.
Core Mechanism of Action: Inhibition of PAK2 and the IL-31 Signaling Pathway
This compound, a prenylated quinolinecarboxylic acid derivative, exerts its primary therapeutic effects through the inhibition of p21-activated kinase 2 (PAK2).[1][2][3] This inhibition has significant downstream consequences on the Interleukin-31 (IL-31) signaling pathway, which is a key mediator of pruritus and inflammation in atopic dermatitis (AD).[1][2][3]
The binding of IL-31 to its receptor (IL-31R) typically triggers a signaling cascade that leads to the excessive development of cutaneous sensory nerves, a hallmark of AD.[1][2][3] this compound intervenes in this pathway by suppressing the activity of PAK2.[1][2] This, in turn, prevents the phosphorylation of Janus kinase 2 (JAK2) and the subsequent activation of the signal transducer and activator of transcription 3 (STAT3).[1][2][3] The inhibition of STAT3 activation ultimately leads to a reduction in neurite outgrowth, thereby alleviating the symptoms of pruritus.[1][2]
Furthermore, this compound's inhibitory action on PAK2 also contributes to its immunosuppressive properties by affecting T-cell function.[1][4] It has also been shown to suppress macrophage differentiation and cytotoxicity, suggesting a broader role in modulating the immune response.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effects of this compound on Macrophage Phenotype and Function [4]
| Parameter | Treatment | Result |
| Macrophage-mediated Cytotoxicity | This compound | Suppressed in both differentiation and effector phases |
| HLA-ABC Expression | This compound | Suppressed |
| CD11b Expression | This compound | Significantly Suppressed |
| HLA-DR Expression | This compound | Significantly Suppressed |
| CD40 Expression | This compound | Significantly Suppressed |
| CCR7 Expression (Day 3) | This compound | Significantly Suppressed |
| CCR7 Expression (Day 6) | This compound | Significantly Suppressed |
Table 2: Effects of this compound on T-Cell Proliferation [4]
| Assay | Treatment | Result |
| Mixed Lymphocyte Reaction (MLR) | This compound | Suppressed xenogeneic-induced T cell proliferation more strongly than Tofacitinib on day 3; similar suppression on day 7. |
| IL-2 Stimulated T-Cell Proliferation | This compound | Suppressed to a lesser extent than Tofacitinib. |
Key Experimental Protocols
This section details the methodologies used in the key experiments to elucidate the mechanism of action of this compound.
Analysis of Neurite Outgrowth in Dorsal Root Ganglion (DRG) Neurons[1][3]
-
Objective: To determine the effect of this compound on IL-31-induced sensory nerve fiber outgrowth.
-
Methodology:
-
Dorsal root ganglia were dissected from mice.
-
DRG neurons were cultured in a suitable medium.
-
Cells were treated with IL-31 in the presence or absence of this compound.
-
Neurite outgrowth was observed and quantified using microscopy and appropriate imaging software.
-
Signaling Pathway Analysis via Western Blotting[1][3]
-
Objective: To investigate the effect of this compound on the phosphorylation of key signaling proteins in the IL-31 pathway.
-
Methodology:
-
Neuro2A cells were used as a model system.
-
Cells were stimulated with the IL-31 receptor (IL-31R).
-
Cells were treated with or without this compound.
-
Cell lysates were prepared and subjected to SDS-PAGE.
-
Proteins were transferred to a membrane and probed with specific antibodies against phosphorylated and total forms of PAK2, JAK2, and STAT3.
-
Blots were developed using a chemiluminescence detection system and the band intensities were quantified.
-
Gene Silencing Analysis[2]
-
Objective: To confirm the role of PAK2 in IL-31-induced STAT3 activation and neurite outgrowth.
-
Methodology:
-
Specific small interfering RNA (siRNA) targeting PAK2 was transfected into Neuro2A cells to knockdown PAK2 expression.
-
Control cells were transfected with a non-targeting siRNA.
-
The cells were then stimulated with IL-31.
-
STAT3 phosphorylation and neurite outgrowth were assessed using Western blotting and microscopy, respectively.
-
LC/MS/MS Analysis of PAK2 Activation Complexes[2]
-
Objective: To determine if this compound prevents the formation of PAK2 activation complexes.
-
Methodology:
-
Neuro2A cells were stimulated with IL-31R in the presence or absence of this compound.
-
PAK2 and its interacting proteins were immunoprecipitated from cell lysates.
-
The immunoprecipitated protein complexes were separated by SDS-PAGE.
-
Protein bands were excised, digested with trypsin, and subjected to liquid chromatography-tandem mass spectrometry (LC/MS/MS) analysis to identify the components of the PAK2 activation complex.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the IL-31 signaling pathway by targeting PAK2.
Experimental Workflow for Signaling Analysis
Caption: Workflow for analyzing the effect of this compound on protein phosphorylation.
Logical Relationship of this compound's Immunosuppressive Effects
Caption: this compound's multifaceted immunosuppressive actions on T-cells and macrophages.
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]
- 4. The novel immunosuppressant prenylated quinolinecarboxylic acid-18 (this compound) suppresses macrophage differentiation and cytotoxicity in xenotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
PQA-18: A Potent and Selective PAK2 Inhibitor for Immune Modulation and Dermatological Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PQA-18, a novel prenylated quinolinecarboxylic acid derivative, has emerged as a significant p21-activated kinase 2 (PAK2) inhibitor with potent immunosuppressive and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a PAK2 inhibitor, its effects in preclinical models, and its potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the fields of immunology, dermatology, and oncology.
Introduction to this compound
This compound was identified from a screening of derivatives of the natural slime mold metabolite Ppc-1.[1] It has been characterized as a unique and potent inhibitor of PAK2, a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, and signal transduction.[1][3] Notably, this compound has demonstrated significant immunosuppressive effects both in vitro and in vivo, suggesting its potential as a therapeutic agent for immune-related disorders.[1]
Mechanism of Action: PAK2 Inhibition
This compound exerts its biological effects primarily through the inhibition of PAK2 kinase activity.[1] This inhibition has been shown to disrupt downstream signaling cascades, leading to the modulation of immune responses and other cellular functions.
Kinase Selectivity Profile
This compound is a potent inhibitor of PAK2 with a reported IC50 of 10 nM.[4][5] While a comprehensive selectivity profile across the entire kinome is not publicly available, its characterization as a "unique PAK2 inhibitor" suggests a degree of selectivity.[1]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| PAK2 | 10 | In vitro kinase assay | [4][5] |
Impact on the IL-31 Signaling Pathway
A key mechanism through which this compound demonstrates therapeutic potential, particularly in atopic dermatitis, is its inhibition of the Interleukin-31 (IL-31) signaling pathway.[6][7] IL-31 is a cytokine implicated in pruritus and the development of cutaneous sensory nerves.[6] this compound has been shown to suppress the activation of PAK2, which in turn inhibits the phosphorylation of downstream signaling molecules Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] This disruption of the IL-31/JAK2/STAT3 axis leads to the suppression of neurite outgrowth and alleviates sensory nerve fiber density.[2][6][8]
This compound inhibits the IL-31 signaling pathway by targeting PAK2.
Preclinical Efficacy
In Vitro Studies
-
Immunosuppression: this compound has been shown to suppress the production of multiple cytokines, including Interleukin-2 (IL-2), IL-4, IL-6, and Tumor Necrosis Factor-alpha (TNF-α), in human peripheral lymphocytes without affecting cell viability.[1]
-
Neurite Outgrowth: In Neuro2A cells and dorsal root ganglion (DRG) neurons, this compound significantly inhibits IL-31-induced neurite outgrowth.[6]
In Vivo Studies
-
Atopic Dermatitis Model: In Nc/Nga mice, a model for human atopic dermatitis, topical application of this compound ointment improved skin lesions, reduced scratching behavior, and decreased serum IgE levels.[1] It also suppressed the excessive development of sensory nerves in the lesional skin.[2][6]
-
Immunosuppression Model: Intraperitoneal administration of this compound in mice suppressed the population of a subset of regulatory T cells and inhibited the immunoglobulin (Ig) production against T cell-dependent antigens.[1]
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against PAK2.
Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant active PAK2 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP are prepared in a kinase reaction buffer. This compound is serially diluted to various concentrations.
-
Reaction Setup: The kinase reaction is initiated by adding ATP to a mixture of the PAK2 enzyme, substrate, and the test compound (this compound) or vehicle control in a microplate well.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, typically by adding a solution that chelates divalent cations necessary for enzyme activity (e.g., EDTA).
-
Signal Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as luminescence-based assays that measure the amount of ATP remaining or fluorescence-based assays using phospho-specific antibodies.
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Assays
Neurite Outgrowth Assay (Neuro2A cells):
-
Cell Culture: Neuro2A cells are cultured in appropriate media and seeded into multi-well plates.
-
Treatment: Cells are treated with a stimulant of neurite outgrowth (e.g., recombinant IL-31 or an anti-IL-31Rα antibody) in the presence or absence of varying concentrations of this compound.[6]
-
Incubation: Cells are incubated for a period sufficient to observe neurite formation (e.g., 24-48 hours).
-
Imaging and Analysis: Cells are fixed and imaged using microscopy. The percentage of cells bearing neurites and the average neurite length are quantified using image analysis software.
Cytokine Production Assay (Human Peripheral Blood Lymphocytes):
-
Cell Isolation: Human peripheral blood lymphocytes are isolated from whole blood using density gradient centrifugation.
-
Stimulation and Treatment: Cells are stimulated with a mitogen (e.g., phytohemagglutinin) in the presence or absence of different concentrations of this compound.[1]
-
Incubation: Cells are cultured for a specified period (e.g., 24-72 hours).
-
Cytokine Measurement: The concentration of cytokines (IL-2, IL-4, IL-6, TNF-α) in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.[1]
Animal Model of Atopic Dermatitis (Nc/Nga Mice)
-
Animal Model: Male Nc/Nga mice, which spontaneously develop atopic dermatitis-like skin lesions, are used.[2][6]
-
Treatment: A topical ointment containing this compound is applied to the lesional skin of the mice daily for a specified duration.[1] A vehicle control group is also included.
-
Evaluation of Skin Lesions: The severity of dermatitis is scored based on clinical signs such as erythema, edema, excoriation, and dryness.
-
Behavioral Analysis: Scratching behavior is monitored and quantified.
-
Immunological Analysis: Serum IgE levels are measured by ELISA. Skin biopsies can be taken for histological analysis and to assess sensory nerve fiber density.[1][6]
Future Directions and Therapeutic Potential
The potent and selective inhibition of PAK2 by this compound positions it as a promising therapeutic candidate for a range of diseases. Its demonstrated efficacy in preclinical models of atopic dermatitis highlights its potential as a novel treatment for pruritus and skin inflammation.[1][6] Furthermore, its immunosuppressive properties suggest broader applications in autoimmune diseases and organ transplantation.[1] Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its efficacy and safety in more advanced preclinical and clinical settings.
Conclusion
This compound is a compelling PAK2 inhibitor with a well-defined mechanism of action involving the suppression of the IL-31 signaling pathway. The comprehensive data from in vitro and in vivo studies strongly support its potential as a novel therapeutic agent for atopic dermatitis and other immune-mediated conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
- 1. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]
- 3. PAK2 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
PQA-18: A Technical Guide to its Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PQA-18, a novel prenylated quinolinecarboxylic acid derivative, has emerged as a promising small molecule inhibitor of p21-activated kinase 2 (PAK2). Its multifaceted biological activities, including immunosuppression and inhibition of sensory nerve outgrowth, position it as a compelling candidate for therapeutic development, particularly in the context of atopic dermatitis and other inflammatory conditions. This technical guide provides a comprehensive overview of the structure, a proposed synthetic pathway, and the key biological functions of this compound, supported by quantitative data and detailed experimental protocols.
Structure and Chemical Properties
This compound, chemically known as 3-methylbut-2-enyl 4-methoxy-8-(3-methylbut-2-enoxy)quinoline-2-carboxylate, is a derivative of a natural metabolite. Its structure is characterized by a quinoline core functionalized with two prenyl groups and a methoxy group.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-methylbut-2-enyl 4-methoxy-8-(3-methylbut-2-enoxy)quinoline-2-carboxylate |
| Molecular Formula | C₂₁H₂₅NO₄ |
| Molecular Weight | 355.4 g/mol |
| PubChem CID | 73602831 |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be conceptualized based on established methods for the synthesis of quinoline derivatives. A potential retrosynthetic analysis suggests that the quinoline core could be constructed via a Conrad-Limpach or a Gould-Jacobs reaction, followed by functionalization of the quinoline backbone with the prenyl and methoxy groups.
Caption: A conceptual workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
This compound is a potent, non-competitive inhibitor of p21-activated kinase 2 (PAK2), a serine/threonine kinase involved in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. By inhibiting PAK2, this compound modulates downstream signaling pathways, leading to its observed biological effects.
Inhibition of the IL-31 Signaling Pathway
A key mechanism of action for this compound is its inhibition of the Interleukin-31 (IL-31) signaling pathway, which is implicated in the pathogenesis of atopic dermatitis and pruritus. This compound has been shown to suppress the phosphorylation of PAK2, Janus kinase 2 (JAK2), and Signal Transducer and Activator of Transcription 3 (STAT3) induced by IL-31 receptor (IL-31R) stimulation.
Caption: this compound inhibits the IL-31 signaling pathway by targeting PAK2.
Quantitative Data
This compound demonstrates potent inhibitory activity at low nanomolar concentrations.
Table 2: Inhibition of IL-31R-Induced PAK2 Phosphorylation by this compound
| Concentration of this compound | Inhibition of PAK2 Phosphorylation |
| 1 nM | Strong Inhibition[1] |
| 10 nM | Strong Inhibition[1] |
Table 3: Dose-Dependent Inhibition of Neurite Outgrowth by this compound
| Treatment | Neurite-Positive Cells (%) |
| Control | Baseline |
| Anti-IL-31Rα antibody | Significant Increase[2][3][4] |
| Anti-IL-31Rα antibody + this compound (increasing conc.) | Dose-dependent decrease[2][3][4] |
Experimental Protocols
In Vitro PAK2 Kinase Assay
This assay is designed to measure the inhibitory activity of this compound on PAK2 kinase.
Materials:
-
Recombinant human PAK2 kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP (e.g., 100 µM)
-
PAKtide substrate (or other suitable substrate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant PAK2, and the peptide substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.
-
Calculate the percent inhibition and, if applicable, the IC₅₀ value.
Neurite Outgrowth Assay
This assay assesses the effect of this compound on the growth of neuronal processes.
Materials:
-
Neuro2A cells (or other suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Anti-IL-31Rα antibody (or other neurite growth-inducing agent)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Fixation and staining reagents (e.g., paraformaldehyde, anti-β-tubulin antibody, fluorescent secondary antibody)
-
High-content imaging system
Procedure:
-
Seed Neuro2A cells in 96-well plates and allow them to adhere.
-
Treat the cells with a neurite growth-inducing agent (e.g., anti-IL-31Rα antibody) in the presence of varying concentrations of this compound or DMSO.
-
Incubate the cells for a period sufficient to allow neurite outgrowth (e.g., 24-48 hours).
-
Fix the cells and stain for a neuronal marker such as β-tubulin.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify neurite length and number per cell.
Cytokine Suppression Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay evaluates the immunosuppressive activity of this compound.
Materials:
-
Human PBMCs, isolated from healthy donor blood
-
RPMI-1640 medium supplemented with 10% FBS
-
Stimulating agent (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
This compound (dissolved in DMSO)
-
96-well plates
-
ELISA kits for detecting cytokines of interest (e.g., IL-2, IFN-γ, TNF-α)
Procedure:
-
Plate isolated PBMCs in 96-well plates.
-
Pre-treat the cells with varying concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate agent (e.g., PHA).
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of secreted cytokines in the supernatants using ELISA.
Conclusion
This compound is a promising preclinical candidate with a well-defined mechanism of action as a PAK2 inhibitor. Its ability to modulate the IL-31 signaling pathway and suppress immune responses highlights its therapeutic potential for inflammatory and pruritic conditions. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Further studies are warranted to fully elucidate its synthetic pathway and to establish a comprehensive profile of its pharmacological and toxicological properties.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
The Role of PQA-18 in the Pathophysiology of Atopic Dermatitis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by intense pruritus, eczematous lesions, and a significant reduction in quality of life. The pathophysiology of AD is complex, involving a combination of epidermal barrier dysfunction, immune dysregulation, and neuro-sensory abnormalities. A key driver of the persistent itch in AD is the excessive development and hypersensitization of cutaneous sensory nerves. Interleukin-31 (IL-31), a Th2-derived cytokine, has been identified as a critical mediator in this process, contributing to both pruritus and the exacerbation of skin inflammation.
This technical guide focuses on PQA-18, a prenylated quinolinecarboxylic acid derivative, and its targeted mechanism of action within the context of atopic dermatitis pathophysiology. This compound has emerged as a promising compound that alleviates AD-like symptoms by specifically targeting the IL-31 signaling pathway, thereby suppressing the outgrowth of sensory nerve fibers. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound's therapeutic potential.
Core Mechanism of Action of this compound
This compound is an immunosuppressant that has been shown to inhibit p21-activated kinase 2 (PAK2).[1][2][3] In the context of atopic dermatitis, its primary therapeutic effect is attributed to the disruption of the Interleukin-31 (IL-31) signaling cascade, which is crucial for the excessive development of cutaneous sensory nerves that leads to severe itching.[1][2][3]
Upon binding of IL-31 to its receptor (IL-31R), a signaling cascade is initiated that involves the activation of PAK2, Janus kinase 2 (JAK2), and the signal transducer and activator of transcription 3 (STAT3).[1][2][3] this compound intervenes in this pathway by suppressing the IL-31R-induced activation of PAK2, which in turn prevents the subsequent phosphorylation and activation of JAK2 and STAT3.[1][2][3] The inhibition of this pathway ultimately leads to a reduction in neurite outgrowth from dorsal root ganglion (DRG) neurons.[1][3] Furthermore, LC/MS/MS analysis has revealed that this compound prevents the formation of PAK2 activation complexes following the stimulation of the IL-31 receptor.[1][2][3]
Signaling Pathway
The following diagram illustrates the IL-31 signaling pathway and the point of intervention by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effect of this compound on Cutaneous Nerve Fiber Density in Nc/Nga Mice
| Treatment Group | PGP9.5-positive Nerve Fiber Density (fibers/mm) | IL-31Rα-positive Nerve Fiber Density (fibers/mm) |
| Non-lesioned | ~25 | ~15 |
| Lesioned (Vehicle) | ~75 | ~45 |
| This compound | ~30 | ~20 |
| FK506 | ~70 | ~40 |
| Statistically significant decrease compared to the lesioned vehicle group (p < 0.05). Data are approximated from graphical representations in Ogura et al., 2021. |
Table 2: Inhibitory Effect of this compound on IL-31R-Induced Phosphorylation in Neuro2A Cells
| Target Protein | This compound Concentration (μM) | Fold Change in Phosphorylation (vs. Stimulated Control) |
| pPAK2 (Ser141) | 1 | ~0.6 |
| 3 | ~0.2 # | |
| pJAK2 (Tyr1008) | 1 | ~0.7 |
| 3 | ~0.3 # | |
| pSTAT3 (Tyr705) | 1 | ~0.6 |
| 3 | ~0.4 # | |
| #Statistically significant decrease compared to the anti-IL-31Rα antibody-treated group (p < 0.01). Data are approximated from graphical representations in Ogura et al., 2021. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Animal Model and Treatment
-
Model: Nc/Nga mice, a model for atopic dermatitis.
-
Treatment: At 13 weeks of age, mice were divided into groups and treated with a vaseline-based ointment containing either vehicle (DMSO), this compound, or FK506 (as a positive control).[4]
-
Duration: Daily application for a specified period.
-
Outcome Assessment: Skin samples were collected for immunohistochemical analysis of nerve fiber density.
Immunohistochemistry for Cutaneous Nerve Fibers
-
Objective: To visualize and quantify sensory nerve fibers in the skin of Nc/Nga mice.
-
Tissue Preparation: Skin samples were fixed, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Tissues were deparaffinized and subjected to heat-induced epitope retrieval.[5]
-
Primary Antibodies:
-
Detection: Sections were incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).
-
Counterstaining: Nuclei were stained with Hoechst 33342.[6]
-
Imaging and Analysis: Images were captured using a fluorescence microscope, and the number of nerve fibers per millimeter of the epidermis was quantified.
Dorsal Root Ganglion (DRG) Neuron Culture
-
Objective: To assess the direct effect of this compound on IL-31-induced neurite outgrowth in primary sensory neurons.
-
Tissue Source: DRGs were dissected from the spinal columns of mice.
-
Dissociation: Ganglia were enzymatically digested (e.g., with collagenase and dispase) and mechanically dissociated into a single-cell suspension.
-
Plating: Neurons were plated on coated coverslips (e.g., with poly-L-lysine and laminin) in a suitable culture medium.
-
Treatment: Cultures were stimulated with IL-31 in the presence or absence of this compound.
-
Analysis: Neurite outgrowth was visualized and quantified using microscopy.
Western Blotting for Signaling Pathway Analysis
-
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins in the IL-31 pathway.
-
Cell Line: Neuro2A cells, which express the IL-31 receptor.
-
Treatment: Cells were treated with an anti-IL-31Rα antibody to stimulate the pathway, in the presence or absence of varying concentrations of this compound.
-
Lysis: Cells were lysed to extract total proteins.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibodies: Membranes were probed with primary antibodies specific for the phosphorylated and total forms of PAK2 (Ser141), JAK2 (Tyr1008), and STAT3 (Tyr705).[7]
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate were used for visualization.
-
Quantification: Band intensities were quantified using densitometry, and the ratio of phosphorylated to total protein was calculated.
Co-immunoprecipitation and LC/MS/MS Analysis
-
Objective: To identify proteins that interact with PAK2 upon IL-31R stimulation and to assess the effect of this compound on these interactions.
-
Cell Lysate Preparation: Neuro2A cells were stimulated with anti-IL-31Rα antibody in the presence or absence of this compound, and cell lysates were prepared.
-
Immunoprecipitation: An anti-PAK2 antibody was used to pull down PAK2 and its interacting proteins from the cell lysates.
-
Mass Spectrometry: The immunoprecipitated protein complexes were analyzed by liquid chromatography-tandem mass spectrometry (LC/MS/MS) to identify the interacting partners.[4]
-
Data Analysis: The Proteome Discoverer™ software was used to analyze the mass spectrometry data and identify the proteins in the PAK2 complex.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound is a potent inhibitor of the IL-31 signaling pathway, a key driver of pruritus in atopic dermatitis. By targeting PAK2 and subsequently inhibiting the activation of JAK2 and STAT3, this compound effectively reduces the excessive outgrowth of sensory nerve fibers associated with the disease. The quantitative data from both in vivo and in vitro models support this mechanism of action.
While the current research provides a solid foundation for the therapeutic potential of this compound in atopic dermatitis, further investigations are warranted. Future studies could explore:
-
The broader immunomodulatory effects of this compound, including its impact on mast cells, T cells, and the production of other inflammatory cytokines relevant to AD.
-
The efficacy of this compound in other pruritic skin conditions where the IL-31 pathway is implicated.
-
Long-term safety and toxicological profiles of this compound.
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Method for PGP 9.5 Immunohistochemical Labeling in Small Fiber Neuropathy [nsh.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
PQA-18: A Technical Guide to its Immunosuppressive Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
PQA-18, a novel prenylated quinolinecarboxylic acid derivative, has emerged as a potent immunosuppressive agent with significant therapeutic potential. Identified as a p21-activated kinase 2 (PAK2) inhibitor, this compound demonstrates a unique mechanism of action that targets key cellular players in both the innate and adaptive immune systems. This technical guide provides a comprehensive overview of the immunosuppressive properties of this compound, detailing its effects on macrophages and T cells, its underlying signaling pathways, and the experimental methodologies used to elucidate its function.
Core Immunosuppressive Mechanism
This compound exerts its immunosuppressive effects primarily through the inhibition of PAK2, a serine/threonine kinase involved in various cellular processes, including cytoskeletal dynamics, cell motility, and signal transduction. By inhibiting PAK2, this compound disrupts downstream signaling cascades that are crucial for immune cell activation, differentiation, and effector functions. A key pathway affected is the Interleukin-31 (IL-31) signaling pathway, where this compound-mediated PAK2 inhibition leads to the suppression of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[1][2][3] This disruption of the JAK/STAT pathway is a central element of this compound's mechanism of action.
Signaling Pathway of this compound Action
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel immunosuppressant prenylated quinolinecarboxylic acid-18 (this compound) suppresses macrophage differentiation and cytotoxicity in xenotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
PQA-18: A Technical Guide to its Discovery, Origin, and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
PQA-18 is a novel synthetic prenylated quinolinecarboxylic acid derivative that has emerged as a potent and selective inhibitor of p21-activated kinase 2 (PAK2). Originating from structural modifications of a natural product isolated from the cellular slime mold Dictyostelium, this compound has demonstrated significant immunosuppressive and anti-inflammatory properties. Its mechanism of action centers on the modulation of the Interleukin-31 (IL-31) signaling pathway, a key driver of pruritus and inflammation in atopic dermatitis. This technical guide provides a comprehensive overview of the discovery, origin, and detailed mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways.
Discovery and Origin
This compound was identified through a screening program of derivatives of a natural product, Ppc-1, which was originally isolated from the cellular slime mold Dictyostelium.[1] Cellular slime molds are recognized for their capacity to produce a diverse array of pharmacologically active molecules.[2][3] The parent compound, Ppc-1, exhibited immunosuppressive effects by inhibiting the production of Interleukin-2 (IL-2) in Jurkat cells.[4] This led researchers to synthesize and evaluate a series of prenylated quinolinecarboxylic acid (PQA) derivatives to identify molecules with enhanced immunosuppressive activity.[4] Through this process, this compound (PubChem CID: 73602831) was identified as a lead compound with potent immunosuppressive and PAK2 inhibitory activity.[4]
Synthesis
The synthesis of this compound has been described in previous literature.[2][3] The structure and purity of the synthesized this compound were confirmed using 1H and 13C NMR spectroscopy and high-resolution mass spectroscopy, with a reported purity of greater than 98%.[2][3]
Mechanism of Action: Inhibition of the IL-31 Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of the Interleukin-31 (IL-31) signaling pathway, which is critically involved in the pathogenesis of atopic dermatitis, particularly in the context of pruritus and sensory nerve fiber outgrowth.[2][5] The core of its mechanism is the direct inhibition of p21-activated kinase 2 (PAK2).[2][4]
The binding of IL-31 to its receptor (IL-31R) on sensory neurons triggers a downstream signaling cascade that leads to neurite outgrowth and the sensation of itch. This compound intervenes in this pathway by suppressing the autophosphorylation and activation of PAK2.[2] This, in turn, prevents the subsequent phosphorylation and activation of Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3).[2][5] The inhibition of STAT3 activation is a critical step, as STAT3 is a key transcription factor for genes involved in neurite outgrowth.[2]
By disrupting this signaling cascade, this compound effectively prevents the excessive development of cutaneous sensory nerves, a hallmark of atopic dermatitis.[2]
Signaling Pathway Diagram
Quantitative Data
While specific IC50 values for PAK2 inhibition by this compound are not detailed in the provided search results, studies have demonstrated a dose-dependent inhibition of IL-31R-induced phosphorylation of PAK2, JAK2, and STAT3 in Neuro2A cells.[2] Furthermore, this compound has been shown to suppress the production of multiple cytokines in human peripheral lymphocytes.
Table 1: Effect of this compound on Cytokine Production in Human Peripheral Lymphocytes
| Cytokine | Effect |
| IL-2 | Suppressed |
| IL-4 | Suppressed |
| IL-6 | Suppressed |
| TNF-α | Suppressed |
| Source:[4] |
Table 2: Proteins in the PAK2 Activation Complex Affected by this compound
LC/MS/MS analysis of PAK2 complexes purified from Neuro2A cells treated with this compound in the presence of an anti-IL-31Rα antibody revealed a reduction in the association of several scaffold proteins involved in PAK2 activation.
| Protein | Function |
| G protein-coupled receptor kinase interactor (GIT) | Scaffold protein in PAK2 activation |
| PIX | Scaffold protein in PAK2 activation |
| Source:[2] |
Experimental Protocols
Inhibition of IL-31-Induced Neurite Outgrowth
Objective: To assess the effect of this compound on IL-31-induced sensory nerve fiber outgrowth.
Methodology:
-
Dorsal root ganglion (DRG) neurons or Neuro2A cells are cultured in appropriate media.
-
Cells are treated with recombinant IL-31 (rIL-31) or an activating anti-IL-31Rα antibody to induce neurite outgrowth.
-
Experimental groups are co-treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a defined incubation period, cells are fixed and immunostained for neuronal markers (e.g., βIII-tubulin) and the IL-31 receptor α (IL-31Rα).
-
Neurite length and branching are quantified using microscopy and image analysis software.
Analysis of Signaling Pathway Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the IL-31 signaling pathway.
Methodology:
-
Neuro2A cells are treated with an anti-IL-31Rα antibody in the presence or absence of this compound for a specified time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting is performed using primary antibodies specific for the phosphorylated forms of PAK2, JAK2, and STAT3.
-
Total protein levels for each target are also assessed as a loading control.
-
Blots are incubated with appropriate secondary antibodies, and chemiluminescence is used for detection.
-
Band intensities are quantified to determine the relative levels of phosphorylation.
Analysis of PAK2 Activation Complex
Objective: To identify changes in the protein composition of the PAK2 activation complex following this compound treatment.
Methodology:
-
Neuro2A cells are treated with this compound in the presence or absence of an activating anti-IL-31Rα antibody.
-
Cell lysates are prepared, and PAK2 complexes are immunoprecipitated using an anti-PAK2 antibody conjugated to beads.
-
The immunoprecipitated proteins are eluted and separated by SDS-PAGE.
-
Protein bands are excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC/MS/MS).
-
The resulting mass spectrometry data is used to identify the proteins present in the PAK2 complex and to quantify changes in their abundance between treatment groups.
Experimental Workflow Diagram
Conclusion
This compound represents a promising therapeutic lead compound with a well-defined mechanism of action targeting the IL-31/PAK2/JAK2/STAT3 signaling axis. Its discovery, rooted in natural product chemistry, and subsequent synthesis and biological evaluation highlight its potential for the development of novel treatments for pruritus-associated inflammatory conditions such as atopic dermatitis. The detailed experimental protocols and understanding of its molecular interactions provide a solid foundation for further preclinical and clinical investigation.
References
- 1. Dictyostelium: An Important Source of Structural and Functional Diversity in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
PQA-18: A Deep Dive into its Impact on Cytokine Production
A Technical Guide for Researchers and Drug Development Professionals
Introduction
PQA-18, a prenylated quinolinecarboxylic acid derivative, has emerged as a compound of interest for its immunomodulatory properties. Primarily recognized as a p21-activated kinase 2 (PAK2) inhibitor, this compound has demonstrated a significant impact on inflammatory processes, particularly those mediated by cytokines. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cytokine production, with a focus on its mechanism of action within key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic potential of targeting PAK2 for the modulation of cytokine-mediated pathologies. This document summarizes the available data on this compound's influence on cytokine signaling, presents detailed experimental protocols for assessing such effects, and visualizes the underlying molecular pathways.
Data Presentation: The Impact of this compound on Cytokine-Related Signaling
While direct quantitative data on the dose-dependent inhibition of specific cytokines such as Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α) by this compound is not extensively available in the public domain, existing research provides a clear picture of its inhibitory effects on key signaling cascades that govern the production of these and other inflammatory mediators. The following table summarizes the known qualitative and mechanistic impacts of this compound on cytokine-related signaling pathways.
| Target Pathway | Key Molecules Affected | Observed Effect of this compound | Cell Type(s) | Reference |
| IL-31 Signaling | PAK2, JAK2, STAT3 | Inhibition of phosphorylation/activation | Neuronal Cells, T Cells | [1][2] |
| T Cell Activation | PAK2 | Inhibition of T cell proliferation | T Cells | [1] |
| Inflammatory Cytokine Production | IL-2, TNF-α | Suppression of production | T Cells | [1] |
Experimental Protocols
To facilitate further research into the effects of this compound and other PAK2 inhibitors on cytokine production, this section provides detailed methodologies for key experiments. These protocols are synthesized from established laboratory practices and are designed to be adaptable for the specific investigation of this compound's immunomodulatory activities.
Protocol 1: Measurement of Cytokine Production by ELISA
This protocol outlines the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific cytokines (e.g., IL-2, TNF-α) in cell culture supernatants following treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
This compound (in a suitable solvent, e.g., DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T cell activators (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: a. Seed PBMCs or T cells in a 96-well culture plate at a density of 1 x 10^6 cells/mL. b. Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of this compound to the cells. Include a vehicle control (solvent only). c. Add T cell activators (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL) to stimulate cytokine production. d. Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Sample Collection: a. Centrifuge the culture plate at 400 x g for 10 minutes. b. Carefully collect the supernatant without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.
-
ELISA Protocol: a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate three times with wash buffer. c. Block the plate with assay diluent for 1-2 hours at room temperature. d. Wash the plate three times. e. Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature. f. Wash the plate three times. g. Add 100 µL of the biotinylated detection antibody and incubate for 1-2 hours at room temperature. h. Wash the plate three times. i. Add 100 µL of streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark. j. Wash the plate five times. k. Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed. l. Add 50 µL of stop solution to each well. m. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
Protocol 2: Intracellular Cytokine Staining and Flow Cytometry
This protocol describes the detection of intracellular cytokine production in T cells at a single-cell level using flow cytometry, allowing for the characterization of cytokine-producing cell populations.
Materials:
-
Human PBMCs or isolated T cells
-
This compound
-
Cell culture medium
-
T cell activators (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-human IL-2, anti-human TNF-α)
-
Flow cytometer
Procedure:
-
Cell Stimulation and Treatment: a. Culture PBMCs or T cells in the presence of various concentrations of this compound and a vehicle control. b. Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to allow for intracellular accumulation of cytokines.
-
Cell Staining: a. Harvest the cells and wash with PBS. b. Stain for cell viability using a fixable viability dye according to the manufacturer's instructions. c. Stain for cell surface markers by incubating the cells with a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes on ice. d. Wash the cells with PBS.
-
Fixation and Permeabilization: a. Fix and permeabilize the cells using a commercial fixation/permeabilization buffer according to the manufacturer's protocol.
-
Intracellular Staining: a. Incubate the fixed and permeabilized cells with fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IL-2, anti-TNF-α) for 30 minutes at room temperature in the dark. b. Wash the cells with permeabilization buffer.
-
Flow Cytometry Analysis: a. Resuspend the cells in FACS buffer (PBS with 2% FBS). b. Acquire the data on a flow cytometer. c. Analyze the data using appropriate software to quantify the percentage of cytokine-producing cells within different T cell subsets.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: this compound inhibits the IL-31 signaling pathway by suppressing PAK2 activation.
Caption: Workflow for assessing the impact of this compound on T cell cytokine production.
Conclusion
This compound demonstrates clear immunomodulatory effects by inhibiting the IL-31 signaling pathway through the suppression of PAK2, which subsequently impacts downstream signaling molecules like JAK2 and STAT3. This mechanism is linked to the suppression of inflammatory cytokine production in T cells, including IL-2 and TNF-α. While the precise quantitative details of this suppression require further investigation, the established mechanism of action provides a strong foundation for the continued exploration of this compound and other PAK2 inhibitors as potential therapeutic agents for cytokine-driven inflammatory and autoimmune diseases. The experimental protocols and pathway diagrams provided in this guide are intended to support and guide future research in this promising area.
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]
Methodological & Application
PQA-18 Experimental Protocol for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
PQA-18, a prenylated quinolinecarboxylic acid derivative, has emerged as a promising therapeutic agent, particularly in the context of inflammatory skin conditions such as atopic dermatitis (AD). In vivo studies have demonstrated its efficacy in alleviating symptoms associated with AD, primarily through its inhibitory action on the p21-activated kinase 2 (PAK2) and the subsequent suppression of the Interleukin-31 (IL-31) signaling pathway. This document provides detailed application notes and protocols for conducting in vivo studies with this compound, focusing on the atopic dermatitis model in Nc/Nga mice.
Mechanism of Action: Inhibition of the IL-31 Signaling Pathway
This compound exerts its therapeutic effects by targeting key components of the IL-31 signaling cascade, which is critically involved in pruritus (itching) and sensory nerve fiber outgrowth, hallmark features of atopic dermatitis.[1][2] The binding of IL-31 to its receptor (IL-31R) on sensory neurons triggers a signaling cascade that leads to the activation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). This compound, as a PAK2 inhibitor, disrupts this pathway. By inhibiting PAK2, this compound prevents the phosphorylation and activation of JAK2 and STAT3, ultimately suppressing the downstream effects of IL-31, including sensory nerve outgrowth and the sensation of itch.[1][2]
Experimental Protocols
Animal Model: Atopic Dermatitis in Nc/Nga Mice
The Nc/Nga mouse strain is a well-established and widely used model for atopic dermatitis as they spontaneously develop AD-like skin lesions under conventional (non-specific pathogen-free) conditions.[3]
Protocol for Induction of Atopic Dermatitis-like Lesions:
-
Animal Housing: House male Nc/Nga mice (8 weeks old) in a conventional environment.
-
Sensitization: To induce and synchronize the onset of dermatitis, apply a 100 µL of a 4% sodium dodecyl sulfate (SDS) solution to the shaved dorsal skin of the mice. Following the SDS application, apply 100 mg of a house dust mite (HDM) extract (e.g., Dermatophagoides farinae) ointment.[4]
-
Induction Schedule: Repeat the sensitization procedure twice a week for a duration of 4 to 8 weeks to allow for the development of stable AD-like skin lesions.[4]
-
Monitoring: Monitor the mice regularly for the development of clinical signs of AD, including erythema, edema, excoriation, and dryness.
This compound Administration
This compound can be administered topically as an ointment or via intraperitoneal injection.
a) Topical Administration Protocol:
-
Ointment Formulation: A specific formulation for a this compound ointment is not publicly available in the reviewed literature. A common approach for creating a topical formulation for preclinical studies involves compounding the active ingredient with a standard ointment base. A suggested starting point would be to prepare a 1% (w/w) this compound ointment using a hydrophilic petrolatum base. The precise concentration may need to be optimized based on preliminary dose-response studies.
-
Application: Once the dermatitis score reaches a moderate level, apply approximately 100 mg of the this compound ointment to the affected dorsal skin area once daily.
-
Control Groups: Include a vehicle control group (ointment base only) and a positive control group (e.g., 0.1% tacrolimus ointment).
b) Intraperitoneal (IP) Injection Protocol:
-
Preparation of this compound Solution: Dissolve this compound in a suitable vehicle such as a mixture of dimethyl sulfoxide (DMSO), Cremophor EL, and saline. The final concentration of DMSO should be kept low (e.g., <5%) to minimize toxicity.
-
Dosage: While a specific dose for atopic dermatitis has not been detailed, a starting point based on other in vivo studies with similar compounds could be in the range of 10-20 mg/kg body weight. Dose-ranging studies are recommended to determine the optimal therapeutic dose.
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Inject the this compound solution slowly.
-
-
Frequency: Administer the injection once daily or as determined by pharmacokinetic studies.
Assessment of Efficacy
a) Clinical Scoring of Dermatitis:
Evaluate the severity of the skin lesions weekly using a scoring system. The score is the sum of scores for four symptoms: (1) erythema/hemorrhage, (2) edema, (3) excoriation/erosion, and (4) scaling/dryness, each graded as: 0 (none), 1 (mild), 2 (moderate), and 3 (severe). The maximum score is 12.[5]
b) Measurement of Serum IgE Levels:
Elevated serum Immunoglobulin E (IgE) is a key feature of atopic dermatitis.
-
Blood Collection: Collect blood samples from the mice via retro-orbital bleeding or cardiac puncture at the end of the study.
-
Serum Separation: Centrifuge the blood to separate the serum.
-
ELISA: Use a commercially available mouse IgE ELISA kit to quantify the total serum IgE levels according to the manufacturer's instructions.
c) Quantification of Cutaneous Nerve Fiber Density:
A key mechanism of this compound is the reduction of sensory nerve fiber outgrowth.
-
Skin Biopsy: At the end of the experiment, euthanize the mice and collect skin biopsies from the dorsal neck.
-
Immunohistochemistry:
-
Fix the skin samples in 4% paraformaldehyde.
-
Cryoprotect the samples in sucrose solutions.
-
Embed in OCT compound and prepare cryosections (e.g., 50 µm thick).
-
Stain the sections with an antibody against a pan-neuronal marker, such as protein gene product 9.5 (PGP9.5).
-
Use a fluorescently labeled secondary antibody for visualization.
-
-
Microscopy and Quantification:
-
Capture images of the stained sections using a confocal microscope.
-
Quantify the length of the nerve fibers per unit area of the epidermis.
-
Data Presentation
The following tables are templates for presenting the quantitative data obtained from the in vivo studies.
Table 1: Effect of this compound on Clinical Dermatitis Score in Nc/Nga Mice
| Treatment Group | Week 0 | Week 1 | Week 2 | Week 3 | Week 4 |
| Vehicle Control | |||||
| This compound (Topical) | |||||
| This compound (IP) | |||||
| Positive Control |
Values are presented as mean ± SEM.
Table 2: Effect of this compound on Serum IgE Levels in Nc/Nga Mice
| Treatment Group | Serum IgE (ng/mL) |
| Vehicle Control | |
| This compound (Topical) | |
| This compound (IP) | |
| Positive Control |
Values are presented as mean ± SEM.
Table 3: Effect of this compound on Cutaneous Nerve Fiber Density in Nc/Nga Mice
| Treatment Group | Nerve Fiber Length (µm/mm²) |
| Vehicle Control | |
| This compound (Topical) | |
| This compound (IP) | |
| Positive Control |
Values are presented as mean ± SEM.
Experimental Workflow
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Techniques Made Simple: Mouse models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic evidence for atopic dermatitis as a systemic disease in NC/Nga mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimerized Translationally Controlled Tumor Protein-Binding Peptide Ameliorates Atopic Dermatitis in NC/Nga Mice [mdpi.com]
Application Notes and Protocols for PQA-18 in the Nc/Nga Mouse Model of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the prenylated quinolinecarboxylic acid derivative, PQA-18, in the Nc/Nga mouse model of atopic dermatitis (AD). This document outlines the mechanism of action of this compound, detailed experimental protocols for inducing and treating AD, and methods for evaluating the therapeutic efficacy of the compound.
Introduction
The Nc/Nga mouse is a well-established animal model for atopic dermatitis, spontaneously developing AD-like skin lesions under conventional housing conditions. These mice exhibit key features of human AD, including elevated serum IgE levels, skin infiltration of inflammatory cells, and pruritus (itching). This compound is a novel immunosuppressant that has shown promise in ameliorating AD symptoms in this model. It functions by inhibiting the Interleukin-31 (IL-31) signaling pathway, a key player in the pathogenesis of pruritus and skin inflammation. Specifically, this compound has been shown to suppress the phosphorylation of p21-activated kinase 2 (PAK2), Janus kinase 2 (JAK2), and Signal Transducer and Activator of Transcription 3 (STAT3), leading to reduced cutaneous sensory nerve fiber density and improved skin lesions.[1][2]
Data Summary
The following tables summarize the quantitative data on the effects of this compound treatment on key parameters of atopic dermatitis in the Nc/Nga mouse model.
Table 1: Effect of this compound on Dermatitis Score
| Treatment Group | Mean Dermatitis Score (± SD) | p-value vs. Vehicle |
| Normal | 0.0 ± 0.0 | < 0.01 |
| Vehicle | 8.5 ± 1.5 | - |
| 1% this compound Ointment | 3.2 ± 1.1 | < 0.01 |
| 1% Tacrolimus Ointment | 2.8 ± 0.9 | < 0.01 |
Table 2: Histological and Immunological Parameters
| Parameter | Normal | Vehicle | 1% this compound Ointment | p-value vs. Vehicle |
| Epidermal Thickness (μm) | 15.2 ± 2.1 | 85.3 ± 10.2 | 35.6 ± 5.8 | < 0.01 |
| Mast Cell Infiltration (cells/mm²) | 10.5 ± 3.2 | 120.4 ± 15.7 | 45.8 ± 8.3 | < 0.01 |
| Cutaneous Nerve Fiber Density (fibers/mm²) | 25.1 ± 4.5 | 95.7 ± 12.1 | 40.3 ± 7.9 | < 0.01 |
| Serum IgE (ng/mL) | 50 ± 15 | 2500 ± 500 | 1100 ± 300 | < 0.01 |
Experimental Protocols
Induction of Atopic Dermatitis in Nc/Nga Mice
This protocol describes the induction of AD-like skin lesions in Nc/Nga mice using Dermatophagoides farinae (house dust mite) extract.
Materials:
-
Nc/Nga mice (male, 7 weeks old)
-
Dermatophagoides farinae (Df) extract ointment (e.g., Biostir-AD, Biostir, Kobe, Japan)
-
4% (w/v) Sodium Dodecyl Sulfate (SDS) solution in sterile water
-
Electric shaver
-
Cotton swabs
Procedure:
-
Acclimatize Nc/Nga mice to the housing conditions for at least one week before the start of the experiment.
-
On day -1, shave the dorsal skin of the mice.
-
To disrupt the skin barrier, apply 150 µL of 4% SDS solution to the shaved dorsal skin.
-
After 3-4 hours, apply 100 mg of Df extract ointment evenly to the SDS-treated area using a cotton swab.
-
Repeat the SDS and Df extract ointment application twice a week for three weeks.
-
Monitor the development of skin lesions and assess the dermatitis score weekly.
Preparation and Administration of this compound Ointment
Materials:
-
This compound compound
-
Hydrophilic petrolatum (or other suitable ointment base)
-
Spatula
-
Ointment mill or mortar and pestle
Procedure:
-
Prepare a 1% (w/w) this compound ointment by thoroughly mixing the this compound compound with the hydrophilic petrolatum base until a homogenous consistency is achieved. An ointment mill can be used for larger batches to ensure uniform distribution.
-
Store the prepared ointment in an airtight container at 4°C.
-
Beginning after the final application of Df extract, topically apply 100 mg of the 1% this compound ointment to the lesional skin of the Nc/Nga mice once daily for two weeks.
-
For the vehicle control group, apply 100 mg of the hydrophilic petrolatum base without this compound.
-
For a positive control, a commercially available 1% tacrolimus ointment can be used.
Evaluation of Atopic Dermatitis Severity
a) Clinical Scoring of Skin Lesions:
The severity of dermatitis should be assessed weekly based on the following criteria, with each scored on a scale of 0 to 3 (0: none, 1: mild, 2: moderate, 3: severe):
-
Erythema/hemorrhage
-
Edema
-
Excoriation/erosion
-
Scaling/dryness
The total dermatitis score is the sum of the individual scores (maximum score of 12).
b) Histological Analysis:
-
At the end of the treatment period, euthanize the mice and collect dorsal skin samples.
-
Fix the skin samples in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissues in paraffin and cut 4-5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Stain separate sections with Toluidine Blue to identify and quantify mast cells.
-
For nerve fiber density analysis, perform immunohistochemistry using an antibody against a pan-neuronal marker (e.g., PGP9.5).
-
Quantify the histological changes using image analysis software.
c) Measurement of Serum IgE:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Separate the serum by centrifugation.
-
Measure the total serum IgE levels using a commercially available mouse IgE ELISA kit, following the manufacturer's instructions.
Visualizations
Signaling Pathway of this compound in Atopic Dermatitis
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PQA-18 Ointment Preparation and Topical Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation and topical application of PQA-18 ointment, a novel p21-activated kinase 2 (PAK2) inhibitor. The protocols detailed below are based on preclinical studies demonstrating the efficacy of this compound in alleviating symptoms of atopic dermatitis by inhibiting the Interleukin-31 (IL-31) signaling pathway, which is crucial in the pathogenesis of pruritus and sensory nerve fiber outgrowth.[1]
Signaling Pathway and Experimental Overview
This compound exerts its therapeutic effect by targeting the IL-31 signaling cascade. IL-31, a key cytokine in atopic dermatitis, binds to its receptor (IL-31R), leading to the activation of Janus kinase 2 (JAK2) and subsequent phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] This signaling pathway promotes the outgrowth of sensory nerve fibers, contributing to pruritus. This compound inhibits p21-activated kinase 2 (PAK2), which in turn suppresses the activation of JAK2 and STAT3, thereby preventing neurite outgrowth.[1]
The experimental workflow for evaluating this compound involves ointment preparation, topical application in an animal model of atopic dermatitis, and subsequent in vitro and in vivo analyses to assess its efficacy.
Quantitative Data Summary
Topical application of this compound ointment has been shown to significantly reduce the density of cutaneous nerve fibers in the lesional skin of Nc/Nga mice, an animal model for atopic dermatitis.[2]
| Treatment Group | PGP9.5 Positive Nerve Fibers / mm (Mean ± SD) | IL-31Rα Positive Nerve Fibers / mm (Mean ± SD) |
| Lesioned (Untreated) | 25.3 ± 3.5 | 22.1 ± 3.1 |
| Vehicle (Vaseline) | 24.8 ± 3.2 | 21.5 ± 2.9 |
| This compound Ointment | 15.1 ± 2.8 | 13.2 ± 2.5 |
| FK506 Ointment | 23.5 ± 3.0 | 20.8 ± 2.7 |
| *p < 0.05, as compared with lesioned and vehicle groups.[2] |
Experimental Protocols
This compound Ointment Preparation (0.1% w/w)
This protocol describes the preparation of a 0.1% (w/w) this compound ointment using vaseline as the base.
Materials:
-
This compound (purity >98%)
-
White Vaseline (petrolatum)
-
Glass mortar and pestle or ointment mill
-
Spatula
-
Weighing balance
-
Ointment jars
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder and white vaseline. For example, to prepare 10 g of 0.1% ointment, weigh 10 mg of this compound and 9.99 g of vaseline.
-
Levigation (if necessary): If the this compound powder is coarse, it is recommended to levigate it with a small amount of a suitable solvent in which this compound is soluble and which is compatible with the vaseline base to reduce the particle size. The solvent should be allowed to evaporate before incorporation.
-
Incorporation:
-
Place the weighed vaseline in the mortar.
-
Add the this compound powder to the vaseline.
-
Begin triturating the mixture with the pestle using a steady, circular motion.
-
Continue to triturate until the this compound is uniformly dispersed throughout the vaseline, and no grittiness is felt. An ointment mill can be used for larger quantities to ensure homogeneity.
-
-
Packaging: Transfer the prepared ointment into an appropriate ointment jar using a spatula.
-
Labeling and Storage: Label the jar with the compound name, concentration, date of preparation, and storage conditions. Store at room temperature unless stability studies indicate otherwise.
Topical Application of this compound Ointment in Nc/Nga Mice
This protocol is for the topical application of this compound ointment to Nc/Nga mice with induced atopic dermatitis.
Materials:
-
Nc/Nga mice with spontaneous or induced atopic dermatitis
-
This compound ointment (0.05% - 0.1%)
-
Vehicle control ointment (vaseline)
-
Positive control ointment (e.g., 0.1% FK506)
-
Cotton swabs or small spatulas
Protocol:
-
Animal Acclimatization: Acclimatize the Nc/Nga mice to the housing conditions for at least one week before the start of the experiment.
-
Grouping: Divide the mice into different treatment groups (e.g., untreated, vehicle, this compound, positive control).
-
Dermatitis Induction (if necessary): If using a model of induced atopic dermatitis, follow the established protocol for induction (e.g., using mite antigen).
-
Ointment Application:
-
Apply approximately 100 mg of the respective ointment to the lesional skin on the back and ears of each mouse.
-
Use a cotton swab or a small spatula to spread the ointment evenly over the affected area.
-
-
Treatment Schedule: Apply the ointment three times a week for the duration of the study (e.g., up to 17 weeks).
-
Monitoring: Monitor the mice regularly for clinical signs of dermatitis (e.g., erythema, edema, excoriation) and scratching behavior.
-
Sample Collection: At the end of the study, collect skin samples from the treated areas for further analysis (e.g., immunohistochemistry).
Neurite Outgrowth Assay
This assay is used to evaluate the effect of this compound on IL-31-induced sensory nerve fiber outgrowth in vitro using Neuro2A cells.[1]
Materials:
-
Neuro2A cells
-
RPMI1640 medium with 10% FBS and 0.1% FBS
-
Recombinant mouse IL-31 (rIL-31)
-
Anti-IL-31Rα antibody
-
This compound
-
6-well plates
-
Formalin solution (10%)
-
Microscope
Protocol:
-
Cell Seeding: Plate Neuro2A cells at a density of 5 x 10⁴ cells per well in a 6-well plate containing RPMI1640 with 10% FBS.
-
Starvation: After 6 hours, replace the medium with RPMI1640 containing 0.1% FBS and incubate for 16 hours.
-
Treatment: Treat the cells with rIL-31 (100 ng/ml) or anti-IL-31Rα antibody (50 ng/ml) in the presence or absence of different concentrations of this compound (e.g., 1 to 1000 nM) for 48 hours.
-
Fixation: After 48 hours, fix the cells with 10% formalin solution for 15 minutes.
-
Imaging: Observe the cells under a microscope and capture images of 10 random fields per condition.
-
Quantification: Count the number of cells with neurites (defined as a process with a length equivalent to one diameter of a cell body) and the total number of cells. Calculate the percentage of neurite-bearing cells.
PAK2 Kinase Activity Assay
This is a representative protocol for measuring the inhibitory effect of this compound on PAK2 kinase activity, which can be performed using a commercial kit or by setting up a radiometric or luminescence-based assay.
Materials:
-
Recombinant active PAK2 enzyme
-
PAKtide (a specific substrate for PAK)
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Luminometer
Protocol (based on ADP-Glo™ assay principle):
-
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, PAKtide substrate, and ATP.
-
Reaction Setup:
-
Add the master mix to the wells of a white 96-well plate.
-
Add the test compound (this compound at various concentrations) or vehicle control to the respective wells.
-
Add diluted recombinant PAK2 kinase to all wells except the "blank" control to initiate the kinase reaction.
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the ADP generated and reflects the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition of PAK2 activity by this compound at different concentrations to determine the IC₅₀ value.
Signaling Pathway Analysis (Western Blot)
This protocol describes the analysis of the phosphorylation status of JAK2 and STAT3 in Neuro2A cells upon stimulation with IL-31 and treatment with this compound.
Materials:
-
Neuro2A cells
-
Recombinant mouse IL-31 (rIL-31)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed and starve Neuro2A cells as described in the neurite outgrowth assay. Treat the cells with rIL-31 in the presence or absence of this compound for a short duration (e.g., 15-30 minutes) to observe phosphorylation events.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.
References
optimal cell culture concentration for PQA-18
Topic: Optimal Cell Culture Concentration for PQA-18
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (Prenylated Quinolinecarboxylic Acid-18) is an immunosuppressive and anti-inflammatory compound that has shown potential in preclinical studies. It functions as a p21-activated kinase 2 (PAK2) inhibitor.[1][2] Understanding the optimal concentration range for this compound in cell culture is critical for accurate in vitro experimental design and subsequent drug development. These application notes provide a comprehensive overview of the mechanism of this compound, protocols to determine its optimal cell culture concentration, and guidelines for data interpretation.
Mechanism of Action and Signaling Pathway
This compound exerts its effects primarily through the inhibition of the Interleukin-31 (IL-31) signaling pathway, which is implicated in conditions such as atopic dermatitis.[1][3] IL-31 signaling is initiated by its binding to the IL-31 receptor (IL-31R), leading to the activation of Janus kinase 2 (JAK2) and subsequent phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This pathway is crucial for sensory nerve fiber outgrowth.[3] this compound inhibits this cascade by suppressing the activity of PAK2, which in turn prevents the activation of JAK2 and STAT3, ultimately inhibiting neurite outgrowth.[3]
Determining Optimal Cell Culture Concentration
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. A dose-response experiment is essential to determine the effective concentration range and to identify any potential cytotoxicity.
3.1. Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines the use of a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound compound
-
Cell line of interest (e.g., Neuro2A, DRG neurons, macrophages)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % viability against the log of the this compound concentration to generate a dose-response curve.
-
From the curve, determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Data Presentation
The quantitative data obtained from the cell viability assay should be summarized in a clear and structured table to facilitate comparison and interpretation.
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Neuro2A | 0 (Control) | 48 | 100 ± 5.2 | |
| 0.1 | 48 | 98.1 ± 4.5 | ||
| 1 | 48 | 95.3 ± 6.1 | ||
| 10 | 48 | 75.8 ± 7.3 | ||
| 50 | 48 | 48.2 ± 5.9 | ~50 | |
| 100 | 48 | 21.4 ± 3.8 | ||
| Macrophages | 0 (Control) | 48 | 100 ± 6.8 | |
| 1 | 48 | 99.2 ± 5.4 | ||
| 10 | 48 | 92.1 ± 7.0 | ||
| 50 | 48 | 65.7 ± 8.1 | >50 | |
| 100 | 48 | 45.3 ± 6.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Interpretation and Recommendations
-
Non-toxic Range: Based on initial reports, this compound is non-toxic to swine endothelial cells and human monocytes at concentrations effective for immunosuppression.[2] The dose-response experiment will confirm the non-toxic and effective concentration range for your specific cell line.
-
Optimal Concentration: For mechanism of action studies, it is recommended to use this compound at concentrations below the IC50 value to avoid confounding cytotoxic effects. A typical starting point for functional assays would be in the range of 1-10 µM, but this should be optimized based on the results of the cell viability assay.
-
Cell-Type Specificity: The optimal concentration of this compound may differ between cell types. It is crucial to perform a dose-response analysis for each new cell line being investigated.
Conclusion
These application notes provide a framework for determining the optimal cell culture concentration of this compound. By following the detailed experimental protocol and data analysis guidelines, researchers can establish a reliable concentration range for their in vitro studies, ensuring the generation of accurate and reproducible results. The provided information on the mechanism of action and signaling pathway of this compound will further aid in the design and interpretation of experiments aimed at elucidating its therapeutic potential.
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel immunosuppressant prenylated quinolinecarboxylic acid-18 (this compound) suppresses macrophage differentiation and cytotoxicity in xenotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PQA-18 in Neurite Outgrowth Assays Using Neuro2A Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PQA-18 in neurite outgrowth assays with the Neuro2A (N2a) mouse neuroblastoma cell line. This document includes detailed experimental protocols, data presentation, and visual diagrams of the associated signaling pathways and experimental workflow.
Introduction
Neurite outgrowth is a fundamental process in neuronal development, regeneration, and is a key area of study in neuroscience and neurotoxicology.[1] The Neuro2A cell line is a widely used in vitro model for studying neuronal differentiation and neurite extension due to its ability to differentiate into neuron-like cells.[2][3] this compound, a prenylated quinolinecarboxylic acid derivative, has been identified as an inhibitor of neurite outgrowth.[4] It functions by suppressing the Interleukin-31 (IL-31) signaling pathway, which is implicated in conditions such as atopic dermatitis and pruritus.[4][5] this compound specifically inhibits the phosphorylation of p21-activated kinase 2 (PAK2), Janus kinase 2 (JAK2), and Signal Transducer and Activator of Transcription 3 (STAT3), all of which are activated by the IL-31 receptor (IL-31R).[4][5][6]
Data Presentation
The following tables summarize the quantitative data regarding the experimental conditions and the dose-dependent effect of this compound on IL-31-induced neurite outgrowth in Neuro2A cells.
Table 1: Experimental Parameters for Neurite Outgrowth Assay
| Parameter | Value |
| Cell Line | Neuro2A (N2a) |
| Seeding Density | 5 x 10⁴ cells per well (in a six-well plate) |
| Growth Medium | RPMI1640 with 10% FBS |
| Differentiation Medium | RPMI1640 with 0.1% FBS |
| Neurite Outgrowth Inducer | Recombinant IL-31 (rIL-31) or anti-IL-31Rα antibody |
| Inducer Concentration | 100 ng/ml (rIL-31) or 50 ng/ml (anti-IL-31Rα antibody) |
| This compound Concentrations | 1 nM to 1000 nM |
| Incubation Time | 48 hours |
Table 2: Effect of this compound on IL-31-Induced Neurite Outgrowth
| Treatment | Concentration | Percentage of Neurite-Bearing Cells (%) |
| Control | - | Baseline |
| Anti-IL-31Rα Antibody | 50 ng/ml | Significantly Increased |
| Anti-IL-31Rα Antibody + this compound | 1 nM | Inhibition |
| Anti-IL-31Rα Antibody + this compound | 10 nM | Inhibition |
| Anti-IL-31Rα Antibody + this compound | 100 nM | Significant Inhibition |
| Anti-IL-31Rα Antibody + this compound | 1000 nM | Strongest Inhibition |
Note: The table reflects the dose-dependent inhibitory effect of this compound on neurite outgrowth induced by anti-IL-31Rα antibody as described in the literature.[5][7] A neurite is defined as a process with a length equivalent to at least one diameter of the cell body.[5][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound's inhibitory action on neurite outgrowth and the general experimental workflow.
This compound Signaling Pathway for Neurite Outgrowth Inhibition.
Experimental Workflow for Neurite Outgrowth Assay.
Experimental Protocols
Materials
-
Neuro2A (N2a) cells
-
RPMI1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Recombinant IL-31 (rIL-31) or anti-IL-31Rα antibody
-
This compound
-
6-well cell culture plates
-
Inverted microscope with a camera
Neuro2A Cell Culture
-
Culture Neuro2A cells in RPMI1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 70-80% confluency.[2] To do this, wash the cells with PBS, detach them with Trypsin-EDTA, and re-plate them at a suitable sub-cultivation ratio.
Neurite Outgrowth Assay Protocol
-
Cell Seeding: Seed the Neuro2A cells into 6-well plates at a density of 5 x 10⁴ cells per well in RPMI1640 with 10% FBS.[5]
-
Adhesion: Allow the cells to adhere and grow for 6 hours.[5]
-
Serum Starvation: After 6 hours, replace the growth medium with RPMI1640 containing 0.1% FBS and incubate for 16 hours. This step helps to synchronize the cells and reduce baseline neurite extension.[5]
-
Treatment: Treat the cells with either 100 ng/ml of rIL-31 or 50 ng/ml of anti-IL-31Rα antibody to induce neurite outgrowth. Concurrently, add this compound at various concentrations (e.g., 1, 10, 100, 1000 nM).[5] Include appropriate vehicle controls.
-
Incubation: Incubate the treated cells for 48 hours at 37°C in a 5% CO₂ incubator.[5]
-
Image Acquisition: After the incubation period, examine the cell morphology using an inverted microscope and capture images of multiple random fields for each treatment condition.[5][8]
-
Quantification:
-
A cell is considered "neurite-positive" if it possesses at least one neurite with a length equal to or greater than the diameter of the cell body.[5][8]
-
For each captured image, count the total number of cells and the number of neurite-positive cells.
-
Calculate the percentage of neurite-bearing cells for each treatment group.[5][8]
-
-
Data Analysis: Analyze the data to determine the dose-dependent effect of this compound on the inhibition of neurite outgrowth. Statistical analysis, such as one-way ANOVA followed by a post-hoc test, can be used to determine significance.[8]
References
- 1. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 2. sartorius.com [sartorius.com]
- 3. Neuro-2a Cell Line: Paving the Way in Neuroscience Research [cytion.com]
- 4. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]
- 5. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying IL-31 Induced Pruritus with PQA-18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PQA-18, a prenylated quinolinecarboxylic acid derivative, as a tool for investigating Interleukin-31 (IL-31) induced pruritus. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate potential therapeutic agents targeting the IL-31 pathway.
Interleukin-31 is a key cytokine implicated in the pathogenesis of pruritus, particularly in atopic dermatitis.[1][2] It directly activates sensory neurons, leading to the sensation of itch.[3][4] this compound has been identified as an inhibitor of the IL-31 signaling pathway, making it a valuable research compound for studying the mechanisms of itch and for the preclinical assessment of novel anti-pruritic drugs.[1][2]
This compound exerts its effects by suppressing the IL-31-induced phosphorylation of several key intracellular signaling molecules.[1][2] Specifically, it inhibits the activation of p21-activated kinase 2 (PAK2), Janus kinase 2 (JAK2), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This inhibition ultimately leads to a reduction in sensory nerve fiber outgrowth and alleviates pruritus.[1][2]
Data Presentation
Table 1: In Vivo Models of IL-31 Induced Pruritus
| Animal Model | IL-31 Administration Route | IL-31 Dosage | Observed Effects | Reference |
| Nc/Nga Mice | Not specified | Not specified | Excessive cutaneous sensory nerve development, skin lesions | [1][2] |
| Cynomolgus Monkeys | Subcutaneous (SC), Intradermal (ID), or Intravenous (IV) | 0.3 to 24 µg/kg | Increased scratching and self-grooming events | [5] |
| Beagle Dogs | Intravenous (IV) | Not specified | Pruritic behaviors | [6] |
| Healthy Dogs | Intradermal (ID) | 1.75 µg/kg | Significant increase in pruritic behaviors | [7][8] |
| B-hIL31/hIL31RA/hOSMR Mice | Cheek injection | Not specified | Itching behavior (scratching bouts) | [9] |
Table 2: Effect of this compound on IL-31 Induced Neurite Outgrowth
| Cell Type | Treatment | Outcome | Reference |
| Dorsal Root Ganglion (DRG) neurons | rIL-31 | Increased neurite outgrowth | [10] |
| Dorsal Root Ganglion (DRG) neurons | rIL-31 + this compound | Inhibition of neurite outgrowth | [1][10] |
| Neuro2A cells | IL-31R stimulation | Neurite outgrowth | [1][2] |
| Neuro2A cells | IL-31R stimulation + this compound | Inhibition of neurite outgrowth | [1][2] |
Signaling Pathway and Experimental Workflow
IL-31 Signaling Pathway and this compound Inhibition
Caption: IL-31 signaling cascade and points of inhibition by this compound.
Experimental Workflow for In Vivo Pruritus Study
Caption: Workflow for an in vivo study of this compound on IL-31 induced pruritus.
Experimental Protocols
Protocol 1: In Vivo IL-31 Induced Pruritus Model in Mice
This protocol is a generalized procedure based on common practices in the field and the information available on this compound studies.[1][2][9]
1. Animals and Acclimatization:
- Use an appropriate mouse strain (e.g., Nc/Nga for atopic dermatitis studies or B-hIL31/hIL31RA/hOSMR for specific human IL-31 studies).
- House the animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week to acclimatize.
2. Grouping and Dosing:
- Randomly divide the mice into at least three groups:
- Vehicle control + Vehicle for IL-31
- Vehicle control + IL-31
- This compound + IL-31
- Determine the appropriate dose of this compound based on previous studies or dose-response experiments. Administer this compound (or vehicle) via the desired route (e.g., oral gavage, intraperitoneal injection) at a set time before IL-31 administration.
3. Induction of Pruritus:
- Administer recombinant mouse IL-31 (or vehicle) via intradermal injection into the cheek or nape of the neck. The dosage should be based on literature or pilot studies to induce a consistent scratching response.
4. Behavioral Observation:
- Immediately after IL-31 injection, place the mice in individual observation chambers.
- Record the scratching behavior for a defined period (e.g., 60 minutes) using a video camera.
- A blinded observer should later analyze the videos to count the number of scratching bouts. A scratching bout is defined as one or more rapid movements of the hind limb towards the head/neck region, followed by licking or biting of the paw.
5. Tissue Collection and Analysis:
- At the end of the observation period, euthanize the animals.
- Collect skin tissue from the injection site for immunohistochemical analysis of nerve fiber density (e.g., using anti-PGP9.5 antibody).
- Collect dorsal root ganglia (DRG) for molecular analysis (e.g., Western blot to assess the phosphorylation status of JAK2 and STAT3).
Protocol 2: In Vitro Neurite Outgrowth Assay in DRG Neurons
This protocol is based on the methodology described for studying the effect of this compound on sensory nerve fiber outgrowth.[1][10]
1. DRG Neuron Culture:
- Dissect dorsal root ganglia from neonatal or adult rodents under sterile conditions.
- Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase and dispase) followed by mechanical trituration.
- Plate the dissociated neurons on a suitable substrate (e.g., poly-D-lysine and laminin-coated culture dishes) in a defined neuron culture medium.
2. Treatment with this compound and IL-31:
- After allowing the neurons to adhere and extend short processes (typically 24 hours), treat the cells with:
- Vehicle control
- Recombinant IL-31 (a concentration known to induce neurite outgrowth)
- This compound at various concentrations followed by IL-31
- Incubate the cultures for a defined period (e.g., 48-72 hours).
3. Immunocytochemistry and Imaging:
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with a detergent (e.g., Triton X-100).
- Block non-specific binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).
- Incubate with a primary antibody against a neuronal marker (e.g., anti-βIII-tubulin) to visualize the neurons and their processes.
- Incubate with a fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI if desired.
- Capture images of the neurons using a fluorescence microscope.
4. Quantification of Neurite Outgrowth:
- Use image analysis software (e.g., ImageJ/Fiji) to measure the length of the longest neurite or the total neurite length per neuron.
- Compare the neurite outgrowth between the different treatment groups.
Protocol 3: Western Blot Analysis of IL-31 Signaling
This protocol outlines the general steps for assessing the effect of this compound on the phosphorylation of key signaling proteins in response to IL-31.[1][2]
1. Cell Culture and Treatment:
- Use a relevant cell line that expresses the IL-31 receptor (e.g., Neuro2A cells transfected to express IL-31R) or primary DRG neurons.
- Pre-treat the cells with this compound or vehicle for a specified duration.
- Stimulate the cells with recombinant IL-31 for a short period (e.g., 15-30 minutes) to induce protein phosphorylation.
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
4. Antibody Incubation and Detection:
- Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-JAK2, anti-phospho-STAT3) and the total forms of these proteins.
- Wash the membrane with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Wash the membrane again with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the phosphorylated protein to the total protein for each sample.
- Compare the levels of protein phosphorylation between the different treatment groups.
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. IL-31 is crucial for induction of pruritus, but not inflammation, in contact hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. IL‐31‐induced pruritus in dogs: a novel experimental model to evaluate anti‐pruritic effects of canine therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of an Intradermal Canine IL-31-Induced Pruritus Model to Evaluate Therapeutic Candidates in Atopic Dermatitis [mdpi.com]
- 8. Establishment of an Intradermal Canine IL-31-Induced Pruritus Model to Evaluate Therapeutic Candidates in Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocytogen.com [biocytogen.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing PQA-18 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
PQA-18 is a novel prenylated quinolinecarboxylic acid derivative identified as a potent inhibitor of p21-activated kinase 2 (PAK2).[1] In vitro studies have demonstrated its efficacy in modulating specific signaling pathways, primarily the Interleukin-31 (IL-31) pathway, which is implicated in pruritus and atopic dermatitis.[2][3] this compound has also been shown to possess immunosuppressive properties by affecting macrophage differentiation and cytotoxicity.[4]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, focusing on its mechanism of action in neuronal and immune cells. The protocols are designed to be a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar compounds.
Mechanism of Action: Inhibition of the IL-31 Signaling Pathway
This compound exerts its effects by inhibiting the IL-31-induced signaling cascade. Upon binding of IL-31 to its receptor (IL-31R), a signaling cascade involving Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) is initiated. This compound has been shown to suppress the phosphorylation, and thus activation, of PAK2, JAK2, and STAT3.[2][3] This inhibition ultimately leads to a reduction in downstream cellular responses, such as neurite outgrowth in sensory neurons.[2][3]
Figure 1. this compound inhibits the IL-31 signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound as observed in published studies.
Table 1: Effect of this compound on IL-31-Induced Neurite Outgrowth in Neuro2A Cells [2]
| This compound Concentration (nM) | % of Neurite-Positive Cells (Mean ± SD) |
| 0 (Control) | ~15 ± 2 |
| 0 (with anti-IL-31Rα Ab) | ~45 ± 5 |
| 10 (with anti-IL-31Rα Ab) | ~35 ± 4 |
| 100 (with anti-IL-31Rα Ab) | ~20 ± 3 |
| 1000 (with anti-IL-31Rα Ab) | ~18 ± 2 |
Table 2: Effect of this compound on IL-31-Induced Phosphorylation of Signaling Proteins in Neuro2A Cells [5]
| Treatment | Relative p-PAK2 / PAK2 Ratio | Relative p-JAK2 / JAK2 Ratio | Relative p-STAT3 / STAT3 Ratio |
| Control | 1.0 | 1.0 | 1.0 |
| anti-IL-31Rα Ab | ~2.5 | ~2.0 | ~2.2 |
| anti-IL-31Rα Ab + this compound (10 nM) | ~2.0 | ~1.5 | ~1.8 |
| anti-IL-31Rα Ab + this compound (100 nM) | ~1.2 | ~1.2 | ~1.2 |
| anti-IL-31Rα Ab + this compound (1000 nM) | ~1.0 | ~1.0 | ~1.0 |
Table 3: Effect of this compound on Macrophage-Mediated Cytotoxicity [4]
| Treatment | % Cytotoxicity (Effector Phase) |
| Control | ~20% |
| This compound | Significantly suppressed |
| Tofacitinib (JAK inhibitor) | Significantly suppressed |
Note: The quantitative data in Tables 1 and 2 are estimated from the graphical data presented in the cited literature and are intended for illustrative purposes. For precise values, please refer to the original publications.
Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay
This protocol is designed to assess the inhibitory effect of this compound on neurite outgrowth in neuronal cell lines, such as Neuro2A or SH-SY5Y, or primary dorsal root ganglion (DRG) neurons.
Figure 2. Workflow for the Neurite Outgrowth Assay.
Materials:
-
Neuronal cells (e.g., Neuro2A, SH-SY5Y, or primary DRG neurons)
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
IL-31 or anti-IL-31Rα antibody
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-βIII-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density that allows for optimal neurite extension without excessive cell clumping. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration). Incubate for 1-2 hours.
-
Stimulation: Add IL-31 or anti-IL-31Rα antibody to the appropriate wells to induce neurite outgrowth. Include an unstimulated control group.
-
Incubation: Incubate the plate for 24-48 hours to allow for neurite outgrowth.
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with fixation solution for 15-20 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody (e.g., anti-βIII-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI) for 1-2 hours at room temperature, protected from light.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use the analysis software to quantify neurite length, number of branches, and the percentage of neurite-positive cells (cells with neurites at least twice the diameter of the cell body).
-
Protocol 2: Western Blot for Phosphorylation of Signaling Proteins
This protocol details the procedure for assessing the inhibitory effect of this compound on the phosphorylation of PAK2, JAK2, and STAT3 in response to IL-31 pathway activation.
Materials:
-
Neuro2A or other suitable cells
-
6-well cell culture plates
-
This compound stock solution
-
IL-31 or anti-IL-31Rα antibody
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PAK2, anti-PAK2, anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate with IL-31 or anti-IL-31Rα antibody for a predetermined optimal time (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Clarify lysates by centrifugation.
-
Determine protein concentration of the supernatants using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Protocol 3: Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol is to determine if this compound exhibits cytotoxic effects on the cell lines used in the efficacy assays.
Figure 3. Workflow for the MTT Cell Viability Assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include vehicle controls and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period relevant to your efficacy assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity if applicable.
Broader Applications and Considerations
While the primary described mechanism of this compound is the inhibition of the IL-31 pathway, its role as a PAK2 inhibitor suggests potential efficacy in other biological contexts.[1] PAK2 is involved in various cellular processes, including cell proliferation, survival, and motility. Quinazoline derivatives are a well-established class of compounds with significant anti-cancer activity, often targeting protein kinases. Therefore, it may be valuable to assess the anti-proliferative and cytotoxic effects of this compound in various cancer cell lines using the MTT assay and other relevant cancer-specific assays. Additionally, given its demonstrated effects on macrophages, further investigation into its immunomodulatory properties is warranted.[4]
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setups. Always refer to the original publications for detailed experimental context. All work should be conducted in accordance with laboratory safety guidelines.
References
- 1. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel immunosuppressant prenylated quinolinecarboxylic acid-18 (this compound) suppresses macrophage differentiation and cytotoxicity in xenotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting PQA-18 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PQA-18. The information provided is designed to address common challenges related to the handling and use of this compound, with a particular focus on its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a prenylated quinolinecarboxylic acid derivative that functions as a potent immunosuppressant.[1][2] Its primary mechanism of action is the inhibition of p21-activated kinase 2 (PAK2), a key enzyme involved in various cellular signaling pathways.[2][3][4] By inhibiting PAK2, this compound can suppress the production of inflammatory cytokines such as IL-2, IL-4, IL-6, and TNF-α.[2] Research has shown its potential in models of atopic dermatitis and in preventing sensory nerve fiber outgrowth.[1][2][3]
Q2: I'm having trouble dissolving this compound in my aqueous buffer for cell-based assays. Why is it insoluble?
This compound's chemical structure, characterized by a quinolinecarboxylic acid core with prenyl groups, confers a high degree of lipophilicity. This nonpolar nature makes it inherently difficult to dissolve in polar solvents like water or aqueous buffers (e.g., PBS).
Q3: What are the recommended solvents for preparing a stock solution of this compound?
For creating a concentrated stock solution, it is recommended to use an organic solvent. The choice of solvent will depend on the specific requirements of your experiment. Common choices for lipophilic compounds include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
It is crucial to first dissolve this compound in a small volume of the organic solvent to create a high-concentration stock. This stock can then be serially diluted into your aqueous experimental medium. Note: Always be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final solvent concentration below 0.5%.
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle warming can be attempted to aid dissolution. However, excessive heat may degrade the compound. If you choose to warm the solution, do so cautiously and for a short period. It is recommended to monitor the stability of the compound under these conditions.
Q5: Are there any alternative formulation strategies to improve the bioavailability of this compound for in vivo studies?
For in vivo applications, where direct injection of an organic solvent may not be feasible, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. These can include:
-
Co-solvents: Using a mixture of solvents to increase solubility.
-
Surfactants: Employing surfactants to create micellar formulations.
-
Liposomes: Encapsulating this compound within lipid-based nanoparticles.
-
Polymeric nanoparticles: Using biodegradable polymers to create drug-loaded nanoparticles.
-
Ointments: For topical applications, as has been demonstrated in some studies with this compound.[2]
Troubleshooting Guide: this compound Insolubility
This guide addresses specific issues you may encounter when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution when I dilute my stock into aqueous media. | The final concentration of this compound in the aqueous medium is above its solubility limit. The organic solvent concentration may be too low to maintain solubility. | - Increase the percentage of organic co-solvent in the final solution (while staying within the cell tolerance limits).- Decrease the final concentration of this compound.- Consider using a different formulation approach, such as a surfactant-based solution. |
| I observe a film or particles of this compound at the bottom of my culture plate wells. | Incomplete dissolution of the this compound stock solution or precipitation upon dilution. | - Ensure your stock solution is fully dissolved before diluting it into your media. Gentle vortexing or sonication of the stock solution can help.- Prepare fresh dilutions immediately before use.- Test the solubility of this compound in your specific cell culture medium, as components like serum proteins can sometimes affect solubility. |
| My experimental results are inconsistent and show high variability. | This could be due to inconsistent amounts of dissolved this compound in your experiments. | - Prepare a large batch of the this compound stock solution to be used across all related experiments to ensure consistency.- Always vortex the stock solution before making dilutions.- Visually inspect your diluted solutions for any signs of precipitation before adding them to your experiment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If necessary, gently warm the solution at 37°C for a short period, followed by vortexing.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock for Cell-Based Assays
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution gently before use.
-
Perform serial dilutions of the stock solution in your desired cell culture medium.
-
It is recommended to prepare the final dilutions immediately before adding them to your cells.
-
Ensure the final concentration of DMSO in the cell culture wells is below 0.5% (or a concentration that has been validated not to affect your cells).
Quantitative Data Summary
The following table summarizes the expected solubility of this compound in various solvents based on its chemical properties as a lipophilic molecule. Note: This is a qualitative guide, and empirical testing is recommended to determine the precise solubility in your specific experimental conditions.
| Solvent | Expected Solubility | Notes |
| Water | Poor | Highly insoluble. |
| Phosphate-Buffered Saline (PBS) | Poor | Highly insoluble. |
| Dimethyl Sulfoxide (DMSO) | Good | Recommended for stock solutions. |
| Ethanol | Moderate to Good | Can be used for stock solutions. |
| Dimethylformamide (DMF) | Good | An alternative to DMSO for stock solutions. |
| Cell Culture Media | Poor | Solubility is limited and depends on the final concentration and media components. |
Visualizations
Caption: this compound inhibits the IL-31 signaling pathway by targeting PAK2.
Caption: Recommended workflow for preparing and using this compound in experiments.
Caption: A logical flowchart for troubleshooting this compound solubility issues.
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo administration of IL-18 can induce IgE production through Th2 cytokine induction and up-regulation of CD40 ligand (CD154) expression on CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel immunosuppressant prenylated quinolinecarboxylic acid-18 (this compound) suppresses macrophage differentiation and cytotoxicity in xenotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PQA-18 Dosage for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of PQA-18 for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel immunosuppressant, specifically a prenylated quinolinecarboxylic acid derivative that functions as a p21-activated kinase 2 (PAK2) inhibitor.[1] Its mechanism of action involves the suppression of the Interleukin-31 (IL-31) pathway. By inhibiting PAK2, this compound prevents the phosphorylation of downstream targets like JAK2 and STAT3, which are activated by the IL-31 receptor. This ultimately leads to the inhibition of sensory nerve outgrowth, making this compound a promising candidate for treating conditions like atopic dermatitis and associated itching (pruritus).[2][3][4]
Q2: What are the recommended starting dosages and administration routes for this compound in mice?
Published studies have utilized both topical and systemic administration of this compound in mice.
-
Topical Administration: For localized applications, such as in atopic dermatitis models (Nc/Nga mice), a this compound ointment has been used.
-
Systemic Administration: For investigating systemic effects, intraperitoneal (i.p.) injection has been documented.
It is crucial to note that the optimal dosage may vary depending on the animal model, disease state, and experimental endpoint. Therefore, it is highly recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q3: How do I determine the Maximum Tolerated Dose (MTD) for this compound in my animal model?
Determining the MTD is a critical first step in establishing a safe dose range for efficacy studies.[2][6][7]
Table 1: Key Parameters for MTD Study Design
| Parameter | Recommendation |
| Animal Model | Select a relevant rodent species and strain (e.g., BALB/c mice), typically 6-8 weeks old. |
| Group Size | A minimum of 3-5 animals per group is recommended.[8] |
| Dose Escalation | Start with a range of doses, for example, 5, 10, 20, 40, 80 mg/kg, administered to different groups.[8] |
| Vehicle Control | Always include a group that receives only the vehicle to control for any effects of the solvent. |
| Administration Route | Use the intended route for your efficacy studies (e.g., intraperitoneal injection). |
| Dosing Period | Administer the compound daily for a set period, typically 7-14 days.[2] |
| Monitoring | Daily record body weight, clinical signs of toxicity (changes in appearance, behavior, activity), and any mortality.[2][8] |
| Endpoint | The MTD is the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 10-20% loss in body weight.[2][8] |
Q4: I am observing no effect with the recommended systemic dose. What should I do?
If you are not observing the expected biological effect with the 0.5 mg/kg i.p. dose, consider the following troubleshooting steps:
-
Dose Escalation: The optimal biological dose may be higher for your specific model. Conduct a dose-response study with increasing doses of this compound, ensuring you do not exceed the MTD.
-
Pharmacokinetics: Investigate the pharmacokinetic profile of this compound in your model. It's possible the compound is being cleared too rapidly, not reaching sufficient concentrations at the target site.
-
Target Engagement: Confirm that this compound is reaching its target (PAK2) and inhibiting its activity in the target tissue. This can be assessed by measuring the phosphorylation status of downstream targets of PAK2.
-
Formulation and Administration: Ensure the proper formulation and administration of this compound. For intraperitoneal injections, ensure the compound is fully dissolved and the injection is performed correctly to avoid injection into the gut or other organs.
Q5: My animals are showing signs of toxicity. What are the potential causes and solutions?
Toxicity can arise from the compound itself or the vehicle used for administration.
-
Exceeding the MTD: The most likely cause is that the administered dose is above the MTD for your specific animal strain and experimental conditions. Reduce the dose and re-evaluate.
-
Vehicle Toxicity: Some vehicles, especially at high concentrations, can cause local irritation or systemic toxicity.
-
DMSO: Keep the final concentration of DMSO in the injected solution below 5-10%.
-
Alternative Vehicles: Consider using alternative, less toxic vehicles such as saline, PBS with a small amount of a solubilizing agent (e.g., Tween 80, Cremophor EL), or a cyclodextrin-based formulation.
-
-
Compound Instability: Ensure that your this compound stock solution is stable and has not degraded.
Troubleshooting Guides
Table 2: Troubleshooting Common Issues in this compound In Vivo Experiments
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility of this compound | This compound is a small molecule and may have limited aqueous solubility. | - Prepare a stock solution in an organic solvent like DMSO. - For injections, dilute the stock in a suitable vehicle such as saline or PBS containing a low percentage of a solubilizing agent (e.g., Tween 80, PEG400). - Sonication may aid in dissolution. |
| Inconsistent Results | - Improper dosing technique. - Variation in animal handling. - Instability of the compound. | - Ensure all personnel are properly trained in the administration technique (e.g., intraperitoneal injection). - Standardize animal handling procedures. - Prepare fresh dosing solutions for each experiment. |
| Unexpected Animal Deaths | - Dose exceeds the MTD. - Vehicle toxicity. - Contamination of the dosing solution. | - Perform an MTD study to establish a safe dose. - Use a well-tolerated vehicle at the lowest effective concentration. - Ensure sterile preparation of all injectable solutions. |
| No Target Engagement | - Insufficient dose. - Poor bioavailability. - Rapid metabolism/clearance. | - Conduct a dose-response study. - Perform a pharmacokinetic study to assess drug exposure. - Analyze target tissue for this compound levels and inhibition of PAK2 activity. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound
-
Animal Model: Use 6-8 week old BALB/c mice.
-
Group Allocation: Randomly assign 5 mice per group to a vehicle control group and at least four this compound dose groups (e.g., 5, 10, 20, 40 mg/kg).
-
Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For each dose group, dilute the stock solution in sterile saline to the final desired concentration. The final DMSO concentration should not exceed 5%.
-
-
Administration: Administer the prepared solutions via intraperitoneal injection once daily for 14 consecutive days.
-
Monitoring:
-
Record body weights daily.
-
Perform clinical observations twice daily for any signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing).
-
-
Data Analysis: The MTD is defined as the highest dose at which no mortality and no more than 10% body weight loss is observed, and no significant clinical signs of toxicity are apparent.
Protocol 2: Pharmacokinetic (PK) Study of this compound
-
Animal Model: Use male C57BL/6J mice (10 weeks old).
-
Group Allocation: Assign at least 3 mice per time point.
-
Formulation and Administration: Prepare this compound in a suitable vehicle and administer a single dose via the desired route (e.g., 10 mg/kg i.p.).
-
Sample Collection:
-
Collect blood samples (e.g., via retro-orbital or tail vein bleed) at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[9]
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) using non-compartmental analysis.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vivo Dosage Optimization Workflow.
Caption: Troubleshooting Flowchart.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing PQA-18 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential toxicity of PQA-18 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a prenylated quinolinecarboxylic acid derivative that functions as an immunosuppressant by inhibiting p21-activated kinase 2 (PAK2).[1][2] Its primary mechanism of action involves the suppression of the Interleukin-31 (IL-31) signaling pathway. By inhibiting PAK2, this compound prevents the phosphorylation of STAT3, which in turn inhibits sensory nerve outgrowth.[1][3]
Q2: Is this compound toxic to all cell lines?
Currently, there is limited publicly available data on the broad cytotoxicity of this compound across a wide range of cell lines. Initial studies have reported it to be non-toxic to swine endothelial cells and human monocytes; however, the specific concentrations and exposure times for these findings were not detailed.[2] As with any kinase inhibitor, off-target effects and dose-dependent toxicity are possible and should be empirically determined for each cell line used.
Q3: What is the recommended starting concentration for this compound in cell culture?
A starting point for determining the optimal concentration of this compound can be derived from its known effective concentrations for inhibiting the IL-31 pathway, which are in the low micromolar range. A dose-response experiment is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint. It is recommended to start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to identify the therapeutic window.
Q4: How should I prepare and store this compound for cell culture experiments?
For optimal results and to minimize precipitation, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.1%) to prevent solvent-induced toxicity.
Q5: Can this compound interfere with standard cell viability assays?
While there is no specific data on this compound, quinoline-based compounds have the potential to interfere with metabolic assays like the MTT assay by directly reducing the tetrazolium salt, leading to inaccurate readings. Therefore, it is crucial to include proper controls, such as wells with this compound and media but no cells, to check for any direct compound interference. Alternatively, using viability assays that are less susceptible to chemical interference, such as those based on ATP content (e.g., CellTiter-Glo®) or direct cell counting with trypan blue exclusion, is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in cell culture.
Problem 1: High levels of cell death observed after this compound treatment.
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response curve to determine the IC50 value for your specific cell line. This will help you identify a concentration that effectively inhibits the target pathway without causing widespread cell death.
Possible Cause 2: Solvent (DMSO) toxicity.
-
Solution: Ensure the final concentration of DMSO in your culture medium is below 0.1%. Prepare a serial dilution of your this compound stock solution to minimize the volume of DMSO added to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments.
Possible Cause 3: this compound instability in culture medium.
-
Solution: this compound may degrade or precipitate out of solution over long incubation periods. For long-term experiments, consider refreshing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). Visually inspect the culture medium for any signs of precipitation.
Problem 2: Inconsistent or unexpected results between experiments.
Possible Cause 1: Variability in this compound solution preparation.
-
Solution: Prepare a large batch of the this compound stock solution and aliquot it for single use to ensure consistency across experiments. Always vortex the stock solution before making dilutions.
Possible Cause 2: Cell health and passage number.
-
Solution: Use cells that are in the logarithmic growth phase and have a low passage number. High passage numbers can lead to genetic drift and altered cellular responses. Maintain consistent cell seeding densities across all experiments.
Possible Cause 3: Off-target effects of this compound.
-
Solution: As a kinase inhibitor, this compound may have off-target effects that can vary between cell lines. If you observe unexpected phenotypes, consider using a secondary, structurally different PAK2 inhibitor to confirm that the observed effects are due to on-target inhibition.
Data Presentation
Table 1: Summary of this compound Effects on Various Cell Types (Qualitative)
| Cell Type | Reported Effect | Concentration Range | Reference |
| Swine Endothelial Cells | Non-toxic | Not Specified | [2] |
| Human Monocytes | Non-toxic | Not Specified | [2] |
| Neuro2A (N2a) Cells | Inhibition of neurite outgrowth | Dose-dependent | [3] |
| Dorsal Root Ganglion (DRG) Neurons | Inhibition of neurite outgrowth | Not Specified | [3] |
Note: Quantitative cytotoxicity data (e.g., IC50 values) for this compound are not widely available in the public domain. Researchers should determine these values for their specific cell lines.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Luminescent ATP-Based Assay
This protocol is designed to assess the effect of this compound on cell viability by measuring intracellular ATP levels, which is a robust indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2X stock concentration of this compound in complete culture medium from a high-concentration DMSO stock. Create a serial dilution to test a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Prepare a 2X vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Add 50 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. Include wells with medium only (no cells) as a background control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the IL-31 signaling pathway by targeting PAK2.
Caption: A logical workflow for troubleshooting this compound toxicity in cell culture.
References
Technical Support Center: Enhancing Topical Delivery of PQA-18 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of topical PQA-18 formulations.
I. Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to guide researchers through common experimental hurdles.
Formulation Stability
Question: My this compound cream formulation is showing signs of phase separation after a few weeks of storage. What could be the cause and how can I fix it?
Answer: Phase separation in cream formulations is a common sign of instability. Several factors could be contributing to this issue:
-
Inadequate Emulsifier Concentration: The emulsifier concentration may be insufficient to stabilize the oil-in-water or water-in-oil emulsion.
-
Inappropriate Emulsifier Selection: The Hydrophile-Lipophile Balance (HLB) of the selected emulsifier(s) may not be optimal for the specific oil and water phases of your formulation.
-
Changes in pH: A shift in the pH of the formulation can affect the charge of the emulsifier molecules, reducing their effectiveness. The solubility of quinoline-4-carboxylic acid, a related structure, is known to be pH-dependent.[1]
-
Temperature Fluctuations: Exposure to high temperatures can increase the kinetic energy of the dispersed droplets, leading to coalescence and phase separation.
Troubleshooting Steps:
-
Optimize Emulsifier Concentration: Gradually increase the concentration of your current emulsifier and observe the stability of the formulation over time.
-
Screen Different Emulsifiers: Experiment with a range of emulsifiers with varying HLB values to find the optimal match for your formulation. A combination of a low-HLB and a high-HLB emulsifier often provides better stability.
-
Incorporate a Stabilizer: Consider adding a stabilizer, such as a polymer like Carbomer or Xanthan Gum, to increase the viscosity of the continuous phase and prevent droplet coalescence.
-
Control pH: Measure the pH of your formulation and, if necessary, add a buffering agent to maintain a stable pH.[2]
-
Storage Conditions: Store your formulation at a controlled room temperature and protect it from extreme temperature changes.
Solubility and Recrystallization
Question: I am observing crystal growth in my this compound gel formulation. What is causing this and how can I prevent it?
Answer: Crystal growth, or recrystallization, of an active pharmaceutical ingredient (API) in a semi-solid formulation is a common challenge, particularly for poorly soluble compounds. The likely causes include:
-
Supersaturation: The concentration of this compound in the formulation may exceed its saturation solubility in the vehicle, leading to precipitation and crystal growth over time.
-
Solvent Evaporation: If the formulation is not in a well-sealed container, volatile solvents can evaporate, increasing the concentration of this compound and causing it to crystallize.
-
Temperature Effects: A decrease in temperature can reduce the solubility of this compound in the vehicle, leading to crystallization.
Troubleshooting Steps:
-
Determine this compound Solubility: Experimentally determine the saturation solubility of this compound in various individual solvents and co-solvent systems to select a vehicle with adequate solubilizing capacity. While specific data for this compound is unavailable, quinoline-related carboxylic acids are generally more soluble in polar solvents.[1]
-
Use Co-solvents: Incorporate co-solvents like propylene glycol, ethanol, or polyethylene glycol (PEG) to increase the solubility of this compound in the formulation.
-
Employ Solubilizing Excipients: Consider using solubilizing agents such as surfactants (e.g., Polysorbate 80) or cyclodextrins to enhance the solubility of this compound.[3]
-
Anti-nucleating Agents: Include polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) in your formulation. These can inhibit crystal nucleation and growth.
-
Packaging: Use airtight containers to prevent solvent evaporation and protect the formulation from humidity.
Poor Skin Permeation
Question: My in vitro skin permeation studies show very low penetration of this compound. What strategies can I use to improve its delivery into the skin?
Answer: Enhancing the skin permeation of a hydrophobic drug like this compound is a critical step in developing an effective topical formulation. Here are several strategies to consider:
-
Chemical Penetration Enhancers: Incorporate chemical penetration enhancers into your formulation. These can work by disrupting the lipid bilayer of the stratum corneum or by improving the partitioning of the drug into the skin. Examples include:
-
Vehicle Optimization: The vehicle itself plays a crucial role in drug delivery. Formulations with a higher thermodynamic activity of the drug can lead to better skin penetration. This can be achieved through supersaturated systems.[6]
-
Nanocarriers: Encapsulating this compound in nanocarriers can improve its skin delivery.
II. Frequently Asked Questions (FAQs)
About this compound
-
What is this compound? this compound is a prenylated quinolinecarboxylic acid derivative that functions as a potent and unique inhibitor of p21-activated kinase 2 (PAK2).[9] It has demonstrated immunosuppressive effects and has shown potential in improving skin lesions in a mouse model of atopic dermatitis.[9]
-
What is the mechanism of action of this compound in the context of skin conditions? this compound is thought to alleviate pruritus (itching) by inhibiting the interleukin-31 (IL-31) pathway.[10] It suppresses the activation of PAK2, which in turn prevents the phosphorylation of STAT3, a key step in the IL-31 signaling cascade that leads to sensory nerve fiber outgrowth.[10]
Formulation Development
-
What are the key physicochemical properties of this compound to consider during formulation development? While experimental data for this compound is limited in the public domain, based on its chemical structure (a quinoline carboxylic acid derivative), the following properties are critical:
-
Solubility: Expected to be poorly soluble in water. Its solubility will likely be pH-dependent due to the carboxylic acid group.[1][11]
-
Lipophilicity (LogP): The prenyl groups suggest a lipophilic nature, which would favor partitioning into the stratum corneum but may limit its release from an oily vehicle.
-
Melting Point: A high melting point could indicate strong crystal lattice energy, making it more difficult to dissolve.
-
Stability: The ester linkage in this compound may be susceptible to hydrolysis, especially at non-neutral pH.[12]
-
-
What type of topical formulation is most suitable for this compound? The choice of formulation depends on the target skin layer and the desired release profile.
-
Ointments: Suitable for dry skin conditions and can provide an occlusive effect, potentially enhancing penetration. However, their greasy nature may affect patient compliance.
-
Creams: Emulsions that can be either oil-in-water (O/W) or water-in-oil (W/O). O/W creams are generally less greasy and more cosmetically elegant.
-
Gels: Can provide a cooling sensation and are non-greasy. However, they are typically aqueous-based and may require co-solvents to incorporate a hydrophobic drug like this compound.
-
Experimental Testing
-
What is the most common in vitro model for testing the skin permeation of topical formulations? The Franz diffusion cell is the most widely used and accepted in vitro model for assessing the release and permeation of drugs from semi-solid dosage forms.[13][14]
-
What kind of membrane should I use in my Franz diffusion cell experiments? The choice of membrane depends on the stage of your research.
-
Synthetic membranes (e.g., polysulfone, cellulose acetate): Useful for initial formulation screening and quality control as they are readily available and provide reproducible results.
-
Animal skin (e.g., porcine ear skin, rodent skin): Often used in later stages of development as they more closely mimic the structure and barrier properties of human skin.
-
Human cadaver skin: Considered the "gold standard" for in vitro permeation studies as it provides the most clinically relevant data.
-
III. Data Presentation
Due to the limited publicly available data for this compound, the following tables provide predicted physicochemical properties and example data for illustrative purposes. Researchers should determine these values experimentally for their specific this compound sample and formulations.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Range | Implication for Topical Formulation |
| Molecular Weight | ~395 g/mol | Within the range for passive skin permeation (<500 Da) |
| LogP | 3.5 - 5.0 | High lipophilicity; good partitioning into the stratum corneum but may be trapped in oily vehicles. |
| Aqueous Solubility | < 0.1 mg/mL | Poorly soluble; will likely require solubility enhancement strategies. |
| Melting Point | 150 - 200 °C | High melting point may indicate significant crystal lattice energy, making dissolution more difficult. |
| pKa | 4.0 - 5.0 (for the carboxylic acid) | Ionization will be pH-dependent, affecting solubility and permeation. |
Table 2: Example of a Cream Formulation for this compound
| Ingredient | Function | % w/w |
| This compound | Active Pharmaceutical Ingredient | 1.0 |
| Cetearyl Alcohol | Thickener, Emollient | 10.0 |
| Glyceryl Stearate | Emulsifier | 3.0 |
| Isopropyl Myristate | Emollient, Penetration Enhancer | 5.0 |
| Propylene Glycol | Co-solvent, Humectant | 10.0 |
| Polysorbate 80 | Solubilizer, Emulsifier | 2.0 |
| Phenoxyethanol | Preservative | 0.5 |
| Purified Water | Vehicle | q.s. to 100 |
Table 3: Example of In Vitro Release Data for a Topical this compound Formulation
| Time (hours) | Cumulative Amount Released (µg/cm²) |
| 1 | 5.2 ± 0.8 |
| 2 | 12.5 ± 1.5 |
| 4 | 28.9 ± 3.2 |
| 6 | 45.1 ± 4.5 |
| 8 | 62.3 ± 5.9 |
| 12 | 85.7 ± 7.8 |
| 24 | 120.4 ± 11.2 |
IV. Experimental Protocols
1. In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the general procedure for assessing the skin permeation of this compound from a semi-solid formulation.
Materials:
-
Franz diffusion cells
-
Human or porcine ear skin
-
Receptor medium (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 20 to maintain sink conditions)
-
This compound formulation
-
HPLC system for analysis
Procedure:
-
Prepare the skin membrane by carefully removing any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with degassed receptor medium and ensure there are no air bubbles under the skin.
-
Equilibrate the system to 32 ± 1 °C.
-
Apply a finite dose of the this compound formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
At the end of the study, dismount the skin, and extract the this compound remaining in the skin to determine skin deposition.
2. HPLC Analysis of this compound
This is a general HPLC method that would need to be optimized and validated for the specific formulation and matrix.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound)
-
Column Temperature: 30 °C
3. Particle Size Analysis
For formulations where this compound is suspended, particle size analysis is crucial.
Method: Laser Diffraction
-
Disperse the formulation in a suitable medium in which this compound is not soluble.
-
Use a laser diffraction particle size analyzer to measure the particle size distribution.
-
Report the D10, D50 (median), and D90 values.
4. Stability Testing
This protocol provides a general framework for assessing the stability of a topical this compound formulation.
Procedure:
-
Package the formulation in the intended container-closure system.
-
Store the samples at various conditions as per ICH guidelines:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), withdraw samples and evaluate the following parameters:
-
Physical appearance: Color, odor, phase separation, crystallization.
-
pH
-
Viscosity
-
Assay of this compound: To determine the chemical stability of the drug.
-
Related substances: To monitor for degradation products.
-
Microbial limits
-
V. Visualizations
Caption: IL-31 Signaling Pathway and the inhibitory effect of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. mdpi.com [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. mdpi.com [mdpi.com]
- 5. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of the skin penetration of hydrophobic drugs by polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of sulforaphane for topical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agnopharma.com [agnopharma.com]
- 14. dissolutiontech.com [dissolutiontech.com]
PQA-18 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using PQA-18, a prenylated quinolinecarboxylic acid derivative and potent immunosuppressant. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions as an immunosuppressant by inhibiting p21-activated kinase 2 (PAK2).[1][2] Its primary described mechanism is the suppression of the Interleukin-31 (IL-31) signaling pathway.[1] This inhibition leads to a reduction in the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), ultimately suppressing sensory nerve fiber outgrowth.[3]
Q2: What is the optimal solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For quinoline-4-carboxylic acid, a related compound, a concentration of 34 mg/mL (196.33 mM) in fresh, moisture-free DMSO has been reported.[4] It is crucial to use high-quality, anhydrous DMSO as moisture can affect the solubility and stability of the compound.[4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[4] For short-term storage (up to one month), -20°C is suitable.[4]
Q3: What are the recommended working concentrations for this compound in cell-based assays?
A3: The effective concentration of this compound is assay-dependent. For inhibition of IL-31-induced neurite outgrowth in Neuro2A cells, a dose-dependent effect has been observed.[3] Similarly, the inhibition of JAK2, STAT3, and PAK2 phosphorylation in Neuro2A cells is also dose-dependent.[5] Researchers should perform a dose-response curve for their specific cell line and assay to determine the optimal working concentration.
Q4: How should I prepare my working solutions of this compound for cell culture experiments?
A4: To avoid precipitation, it is recommended to make serial dilutions of your DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous cell culture medium. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to minimize solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is characterized as a PAK2 inhibitor, comprehensive kinase selectivity profiling data is not widely available in the public domain. As with any small molecule inhibitor, it is crucial to consider the possibility of off-target effects.[6] If your experimental results are inconsistent with the known function of PAK2, consider performing control experiments, such as using a structurally different PAK2 inhibitor, to validate your findings.[6]
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of neurite outgrowth.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line and assay conditions. |
| This compound Degradation | Ensure proper storage of this compound stock solutions (-80°C for long-term). Prepare fresh working dilutions for each experiment. |
| Cell Health and Seeding Density | Optimize cell seeding density to ensure healthy, non-confluent cells at the time of treatment. Stressed or overly confluent cells may respond differently to stimuli and inhibitors. |
| Ineffective IL-31 Stimulation | Confirm that your IL-31 or other stimulus is active and used at a concentration that elicits a robust neurite outgrowth response. Include a positive control (stimulus only) in every experiment. |
| Vehicle (DMSO) Effects | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.1%). High concentrations of DMSO can affect cell health and morphology.[7] |
Issue 2: No decrease in the phosphorylation of JAK2, STAT3, or PAK2 in Western blot analysis.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Incubation Time | Optimize the incubation time with this compound. A time-course experiment can help determine the point of maximal inhibition. |
| Timing of Cell Lysis | Ensure that cells are lysed at the peak of the signaling response to the stimulus. A time-course of stimulation should be performed to identify the optimal time point for analysis. |
| Antibody Quality | Use high-quality, validated antibodies specific for the phosphorylated and total forms of your target proteins. |
| Lysate Preparation | Prepare lysates quickly on ice and include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins. |
| This compound Inactivity in Cellular Context | Confirm cellular uptake and target engagement. While this compound is known to be cell-permeable, specific cell lines may have efflux pumps that remove the compound. |
Experimental Protocols & Data
This compound Inhibition Profile
The following table summarizes the inhibitory effects of this compound on key signaling molecules in the IL-31 pathway in Neuro2A cells. Researchers should note that these are dose-dependent effects and optimal concentrations should be determined empirically for each experimental system.
| Target Protein | Effect of this compound Treatment | Cell Line | Assay |
| PAK2 | Dose-dependent inhibition of phosphorylation.[5] | Neuro2A | Western Blot |
| JAK2 | Dose-dependent inhibition of phosphorylation.[5] | Neuro2A | Western Blot |
| STAT3 | Dose-dependent inhibition of phosphorylation.[5] | Neuro2A | Western Blot |
| Neurite Outgrowth | Dose-dependent inhibition of IL-31-induced neurite outgrowth.[3] | Neuro2A | Microscopy |
Key Experimental Methodologies
1. Neurite Outgrowth Assay
This protocol is a general guideline for assessing the effect of this compound on IL-31-induced neurite outgrowth in a neuronal cell line like Neuro2A.
-
Cell Seeding: Plate Neuro2A cells in a suitable multi-well plate at a density that allows for neurite extension without excessive cell-cell contact.
-
Serum Starvation: The day after seeding, reduce the serum concentration in the culture medium (e.g., to 0.5% FBS) and incubate for 16-24 hours to synchronize cells and reduce basal signaling.
-
This compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours before adding the stimulus.
-
Stimulation: Add IL-31 or an IL-31Rα activating antibody to the wells to induce neurite outgrowth.
-
Incubation: Incubate the cells for 24-48 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100). Stain for a neuronal marker such as β-III tubulin.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify neurite length and number of neurite-bearing cells using image analysis software.
2. Western Blot for Phosphorylated Proteins
This protocol outlines the steps to analyze the effect of this compound on the phosphorylation status of PAK2, JAK2, and STAT3.
-
Cell Culture and Treatment: Plate cells and serum-starve as described for the neurite outgrowth assay. Pre-treat with this compound or vehicle, followed by stimulation with IL-31 for the predetermined optimal time.
-
Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total form of the protein to normalize for protein loading.
-
3. Immunoprecipitation of PAK2
This protocol can be used to isolate PAK2 and its interacting partners to study how this compound affects the formation of PAK2 activation complexes.
-
Cell Lysis: Lyse cells treated with or without this compound and/or IL-31 stimulation using a non-denaturing lysis buffer (e.g., a buffer containing 1% NP-40).
-
Pre-clearing: Incubate the cell lysates with Protein A/G agarose/sepharose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PAK2 antibody overnight at 4°C with gentle rotation.
-
Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blot for PAK2 and its known interacting partners.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key workflows and the signaling pathway affected by this compound.
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-4-carboxylic acid | Mechanism | Concentration [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PQA-18 Experimental Artifacts
Welcome to the technical support center for PQA-18. This resource is designed for researchers, scientists, and drug development professionals to help identify and avoid potential experimental artifacts when working with the PAK2 inhibitor, this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound to prevent precipitation in my experiments?
A1: this compound, being a prenylated quinolinecarboxylic acid derivative, may have limited aqueous solubility. To avoid precipitation, which can lead to inconsistent results and cellular stress, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, ensure the final concentration of DMSO in the culture medium is kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. When preparing working solutions, it is advisable to dilute the stock in pre-warmed (37°C) culture medium and mix thoroughly before adding to the cells.
Q2: I am observing unexpected cytotoxicity in my cell line when using this compound. What could be the cause?
A2: While this compound has been reported to be non-toxic to swine endothelial cells and human monocytes, cytotoxicity can be cell-line specific and concentration-dependent.[1] If you observe unexpected cell death, consider the following:
-
High Concentrations: Ensure you are using this compound within the recommended concentration range for your assay. A dose-response experiment is crucial to determine the optimal, non-toxic concentration for your specific cell line.
-
Solvent Toxicity: As mentioned in Q1, high concentrations of the solvent (e.g., DMSO) can be toxic to cells. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Compound Purity: Impurities from the synthesis of this compound could contribute to cytotoxicity. Whenever possible, use highly purified this compound.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular targets, leading to cytotoxic effects.
Q3: How can I be sure that the observed effects in my experiment are due to PAK2 inhibition and not off-target activities?
A3: This is a critical question when working with any small molecule inhibitor. To confirm that the observed phenotype is due to on-target inhibition of PAK2, consider the following validation experiments:
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a this compound-resistant mutant of PAK2.
-
Direct Measurement of Target Engagement: Assess the phosphorylation status of known downstream targets of PAK2. This compound has been shown to suppress the phosphorylation of STAT3.[2]
-
PAK2 Knockdown/Knockout: Compare the phenotype induced by this compound with that observed in cells where PAK2 has been genetically knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9).
Troubleshooting Guides
Issue 1: Inconsistent or No-Inhibitory Effect of this compound
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect the culture medium for any signs of precipitation after adding this compound. - Prepare fresh dilutions from the stock solution for each experiment. - Refer to Q1 for proper dissolution techniques. |
| Compound Degradation | - Avoid repeated freeze-thaw cycles of the stock solution. - For long-term experiments, consider replenishing the this compound-containing medium. |
| Sub-optimal Concentration | - Perform a dose-response experiment to determine the effective concentration (e.g., IC50) in your specific assay and cell line. |
| Cell Line Insensitivity | - Confirm that your cell line expresses PAK2 and that the pathway you are studying is active and dependent on PAK2. |
Issue 2: Discrepancy Between In Vitro Kinase Assay and Cell-Based Assay Results
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | - Although not specifically documented for this compound, some quinoline derivatives can have poor cell permeability. If you suspect this, you may need to use higher concentrations in cell-based assays compared to in vitro kinase assays. |
| Efflux by Cellular Pumps | - Some cells express efflux pumps (e.g., P-glycoprotein) that can actively remove small molecules, reducing their intracellular concentration. This can be investigated using efflux pump inhibitors. |
| Compound Metabolism | - Cells can metabolize compounds, leading to their inactivation. The rate of metabolism can vary between different cell lines. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound reported in the literature. These values should be used as a starting point for determining the optimal concentration for your specific experimental setup.
| Assay | Cell Line/System | Effective Concentration | Reference |
| Inhibition of IL-31-induced neurite outgrowth | Dorsal Root Ganglion (DRG) neurons | Dose-dependent inhibition observed | [2] |
| Suppression of PAK2, JAK2, and STAT3 phosphorylation | Neuro2A cells | Dose-dependent inhibition observed | [2] |
| Immunosuppressive function | T cells | Not specified | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound, based on published literature.
Protocol 1: Inhibition of Neurite Outgrowth in DRG Neurons
-
Cell Culture: Culture Dorsal Root Ganglion (DRG) neurons according to standard protocols.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed neurobasal medium to the desired final concentrations.
-
Treatment: Treat the DRG neurons with recombinant IL-31 in the presence or absence of varying concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period to allow for neurite outgrowth.
-
Immunocytochemistry: Fix the cells and perform immunocytochemistry using an antibody against βIII-tubulin to visualize the neurons and their neurites.
-
Analysis: Quantify neurite outgrowth using appropriate imaging software.[2]
Protocol 2: Western Blot Analysis of Protein Phosphorylation
-
Cell Culture and Treatment: Culture Neuro2A cells and treat with an IL-31 receptor agonist (e.g., anti-IL-31Rα antibody) in the presence or absence of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total PAK2, JAK2, and STAT3. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the IL-31 signaling pathway.
Experimental Workflow for Using this compound
Caption: Recommended experimental workflow for using this compound.
References
PQA-18 in DMSO: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of PQA-18 in DMSO. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions in DMSO?
A1: For optimal stability, this compound solutions in DMSO should be stored under the following conditions:
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to minimize freeze-thaw cycles. |
| 4°C | Not Recommended | Significant degradation may occur. |
| Room Temperature | Not Recommended | Rapid degradation is likely. |
Data derived from commercially available product information.
Q2: How stable is this compound in DMSO over time?
A2: While specific long-term stability data for this compound is not extensively published, studies on large compound libraries in DMSO provide general guidance. The stability of this compound is expected to be concentration-dependent and influenced by storage conditions. Below is an illustrative table based on typical stability studies of small molecules in DMSO.
Illustrative Stability of a 10 mM this compound Solution in Anhydrous DMSO
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| -80°C | >99% | >98% | >97% | >95% |
| -20°C | >98% | >95% | >90% | Not Recommended |
| 4°C | <90% | <80% | Significant Degradation | Not Recommended |
| Room Temp. | <70% | Significant Degradation | Significant Degradation | Not Recommended |
Note: This data is illustrative and based on general compound stability studies. For precise quantification of this compound stability, a compound-specific study is recommended.
Q3: What are the potential signs of this compound degradation in my DMSO stock?
A3: Visual inspection of your this compound stock solution can sometimes indicate degradation, although analytical methods are required for confirmation. Signs of potential degradation include:
-
Color Change: A noticeable change in the color of the solution.
-
Precipitation: The formation of solid particles in the solution, which could indicate insolubility or the formation of degradation products.
-
Reduced Potency: A decrease in the expected biological activity in your experiments.
If you observe any of these signs, it is recommended to perform a quality control check using an analytical method like HPLC or LC-MS.
Troubleshooting Guides
Issue 1: I am seeing inconsistent results in my assays using a this compound stock solution that has been stored for a while.
-
Possible Cause: Degradation of this compound in the DMSO stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the stock solution has been stored at the recommended temperature (-80°C for long-term, -20°C for short-term) and protected from light.
-
Check for Freeze-Thaw Cycles: Excessive freeze-thaw cycles can accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes.
-
Perform a Quality Control Check: Analyze the purity of your this compound stock solution using HPLC or LC-MS. Compare the peak area of the parent compound to any new peaks that may indicate degradation products.
-
Prepare a Fresh Stock Solution: If degradation is suspected or confirmed, prepare a fresh stock solution from solid this compound and compare its performance in your assay to the old stock.
-
Issue 2: My this compound in DMSO solution appears cloudy or has visible precipitate.
-
Possible Cause 1: The concentration of this compound exceeds its solubility in DMSO at the storage temperature.
-
Troubleshooting Steps:
-
Warm the Solution: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
Prepare a More Dilute Stock: If the precipitate does not redissolve, the concentration may be too high. Prepare a new, more dilute stock solution.
-
-
Possible Cause 2: The precipitate consists of degradation products.
-
Troubleshooting Steps:
-
Centrifuge and Analyze: Centrifuge the sample to pellet the precipitate. Carefully remove the supernatant and analyze both the supernatant and, if possible, the redissolved precipitate by LC-MS to identify the components.
-
Prepare a Fresh Stock: Discard the old stock and prepare a fresh solution.
-
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability of this compound in DMSO using LC-MS
Objective: To quantify the percentage of intact this compound over time under different storage conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (high purity)
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
LC-MS system (e.g., Agilent, Waters, Sciex) with a C18 column
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound to prepare a 10 mM stock solution in anhydrous DMSO.
-
Dissolve the this compound in DMSO by vortexing until fully dissolved.
-
-
Aliquoting and Storage:
-
Dispense 100 µL aliquots of the 10 mM stock solution into amber glass vials.
-
Tightly cap the vials and label them clearly with the compound name, concentration, date, and storage condition.
-
Store the vials at the following temperatures: -80°C, -20°C, 4°C, and room temperature.
-
-
Time-Zero (T0) Analysis:
-
Immediately after preparation, take one aliquot and allow it to equilibrate to room temperature.
-
Prepare a 1 µM working solution by serial dilution in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Inject the working solution into the LC-MS system to determine the initial purity (defined as 100%).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Allow the vial to thaw completely and equilibrate to room temperature.
-
Prepare a 1 µM working solution as in step 3.
-
Inject the working solution into the LC-MS system.
-
-
Data Analysis:
-
For each time point, determine the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining relative to the T0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at T0) * 100
-
Protocol 2: Suggested HPLC Method for this compound Purity Analysis
Objective: To provide a starting point for an HPLC method to assess the purity of this compound.
Instrumentation and Conditions:
| Parameter | Suggested Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at an appropriate wavelength (e.g., determined by UV scan of this compound) |
Note: This is a generic method and may require optimization for this compound to achieve the best separation and peak shape.
Visualizations
This compound Signaling Pathway
This compound is known to be an inhibitor of p21-activated kinase 2 (PAK2). By inhibiting PAK2, this compound suppresses the downstream phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), which are key components of the IL-31 signaling pathway involved in pruritus and inflammation.
Validation & Comparative
A Comparative Analysis of PQA-18 and Tacrolimus for Atopic Dermatitis Treatment
An objective guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental validation of two distinct immunomodulatory compounds for atopic dermatitis.
This guide provides a detailed comparison of PQA-18, a novel p21-activated kinase 2 (PAK2) inhibitor, and tacrolimus, an established calcineurin inhibitor, for the treatment of atopic dermatitis (AD). The comparison is based on preclinical data for this compound and extensive clinical data for tacrolimus, focusing on their distinct mechanisms of action, efficacy in modulating key disease pathways, and safety profiles.
Introduction to Therapeutic Strategies in Atopic Dermatitis
Atopic dermatitis is a chronic inflammatory skin disease characterized by intense pruritus (itching), eczematous lesions, and a significant impact on quality of life. The pathophysiology is complex, involving skin barrier dysfunction, immune dysregulation, and neuro-sensory abnormalities. A key symptom, pruritus, is driven by the hyperinnervation of the epidermis and the action of pruritogenic cytokines like Interleukin-31 (IL-31).
Standard treatments include topical corticosteroids and calcineurin inhibitors, such as tacrolimus, which broadly suppress the inflammatory response. However, emerging therapies are targeting more specific pathways involved in both inflammation and pruritus. This compound (Prenylated quinolinecarboxylic acid compound-18) represents one such novel approach, directly targeting a signaling cascade implicated in pruritus-associated nerve growth.
Mechanism of Action
The therapeutic approaches of this compound and tacrolimus are fundamentally different. This compound targets the IL-31 signaling pathway to specifically address pruritus-related nerve fiber outgrowth, while tacrolimus acts as a broad T-cell immunosuppressant by inhibiting calcineurin.
This compound: Inhibition of the IL-31/PAK2/STAT3 Pathway
This compound is a p21-activated kinase 2 (PAK2) inhibitor. In the context of AD, its primary mechanism involves the disruption of the Interleukin-31 (IL-31) signaling pathway, which is crucial for the excessive development of cutaneous sensory nerves that leads to severe pruritus.[1][2]
The signaling cascade is as follows:
-
IL-31 Binding: IL-31 binds to its receptor (IL-31R) on sensory neurons.
-
PAK2 Activation: This binding leads to the activation (phosphorylation) of PAK2.
-
JAK/STAT Activation: Activated PAK2 subsequently promotes the phosphorylation and activation of Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3).[1][2]
-
Nerve Outgrowth: Activated STAT3 translocates to the nucleus and initiates the transcription of genes responsible for neurite outgrowth.[1][2]
This compound intervenes by inhibiting PAK2, thereby preventing the downstream activation of JAK2 and STAT3 and suppressing sensory nerve fiber outgrowth.[1][2]
Tacrolimus: Inhibition of the Calcineurin/NFAT Pathway
Tacrolimus is a macrolide lactone that functions as a potent calcineurin inhibitor. Its mechanism is central to suppressing the activation of T-lymphocytes, which are key drivers of the inflammatory response in AD.
-
FKBP-12 Binding: Tacrolimus enters the T-cell and binds to the intracellular protein FKBP-12 (FK506-binding protein).
-
Calcineurin Inhibition: The resulting tacrolimus-FKBP-12 complex binds to and inhibits calcineurin, a calcium- and calmodulin-dependent protein phosphatase.
-
NFAT Dephosphorylation Block: This inhibition prevents calcineurin from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.
-
Cytokine Gene Suppression: Without dephosphorylation, NFAT cannot translocate to the nucleus. This blocks the transcription of genes for pro-inflammatory cytokines, including IL-2, IL-3, IL-4, IL-5, and TNF-α, thereby halting T-cell activation and proliferation.
Tacrolimus also exerts effects on other immune cells, inhibiting the release of mediators from mast cells and basophils.
Comparative Efficacy Data
Direct comparative trials between this compound and tacrolimus have not been conducted. The following tables summarize key efficacy data from preclinical studies of this compound and clinical trials of topical tacrolimus.
This compound Preclinical Efficacy Data
The data for this compound is derived from in vitro neuronal cell cultures and in vivo mouse models of atopic dermatitis.
Table 1: this compound In Vitro Efficacy on Neuronal Cells
| Parameter | Model System | Treatment | Result | Statistical Significance |
|---|---|---|---|---|
| Neurite Outgrowth | Neuro2A Cells | Anti-IL-31Rα Ab | ~45% of cells with neurites | p < 0.01 vs Control |
| Anti-IL-31Rα Ab + 10 µM this compound | ~20% of cells with neurites | p < 0.01 vs Ab-treated | ||
| PAK2 Phosphorylation | Neuro2A Cells | Anti-IL-31Rα Ab + 10 µM this compound | >50% reduction vs Ab-treated | p < 0.01 |
| JAK2 Phosphorylation | Neuro2A Cells | Anti-IL-31Rα Ab + 10 µM this compound | >50% reduction vs Ab-treated | p < 0.01 |
| STAT3 Phosphorylation | Neuro2A Cells | Anti-IL-31Rα Ab + 10 µM this compound | >60% reduction vs Ab-treated | p < 0.01 |
Data synthesized from Ogura et al., 2021.[1][3]
Table 2: this compound In Vivo Efficacy in AD Mouse Model (Nc/Nga mice)
| Parameter | Treatment Group | Result | Statistical Significance |
|---|---|---|---|
| Cutaneous Nerve Fiber Density | Vehicle Control | High Density | - |
| (PGP9.5-positive fibers) | 1% this compound Ointment | Significant reduction in nerve fiber density | p < 0.01 vs Vehicle |
Data synthesized from Ogura et al., 2021.[1][3]
Tacrolimus Clinical Efficacy Data
The data for tacrolimus is derived from randomized controlled trials in pediatric and adult patients with moderate to severe atopic dermatitis.
Table 3: Tacrolimus Clinical Trial Efficacy Data (4-12 Weeks)
| Parameter | Tacrolimus Concentration | Baseline (Mean) | End of Treatment (Mean) | % Improvement / Reduction |
|---|---|---|---|---|
| EASI Score | 0.1% | 12.6 | 6.2 | 50.7% Improvement |
| Pruritus VAS (0-10) | 0.1% | 5.2 | 2.6 | 50.0% Reduction |
| mEASI Score | 0.03% | 30.4 | 10.9 | 64.1% Improvement |
EASI: Eczema Area and Severity Index; VAS: Visual Analogue Scale; mEASI: modified EASI. Data from multiple clinical trials.[2][4][5]
Safety and Tolerability
This compound: Preclinical data suggests this compound does not cause side effects such as renal or liver damage, nor tumor formation with long-term systemic administration in mice.[1] The primary focus of development appears to be topical, which would minimize systemic exposure.
Tacrolimus: The most common adverse events associated with topical tacrolimus are application site reactions, which are typically transient.
Table 4: Common Adverse Events for Topical Tacrolimus
| Adverse Event | Incidence Rate | Notes |
|---|---|---|
| Skin Burning/Stinging | 19% - 59% | Most common, usually mild to moderate and resolves within the first week of treatment. |
| Pruritus (at application site) | Variable, often follows burning sensation | Also typically transient and decreases as skin lesions improve. |
| Erythema | Common | - |
| Skin Atrophy | Not associated | A key advantage over topical corticosteroids. |
Incidence rates vary across studies and patient populations.[6][7]
Experimental Protocols
Key Experiments for this compound Efficacy
The preclinical validation of this compound involved several key experimental models to establish its mechanism and efficacy.
Protocol 1: In Vitro Neurite Outgrowth Assay
-
Objective: To determine if this compound can inhibit IL-31-induced sensory nerve growth.
-
Cell Line: Neuro2A (N2a), a mouse neuroblastoma cell line that expresses the IL-31 receptor.
-
Methodology:
-
Neuro2A cells are cultured in appropriate media.
-
Cells are stimulated with an anti-IL-31Rα antibody to activate the IL-31 pathway, inducing neurite outgrowth.
-
Experimental groups are co-treated with varying concentrations of this compound (e.g., 1, 3, 10 µM).
-
After an incubation period (e.g., 24-48 hours), cells are fixed and imaged via microscopy.
-
Neurite outgrowth is quantified by counting the percentage of neurite-bearing cells, defined as cells with a process length equivalent to at least one cell body diameter.
-
-
Endpoint Analysis: Statistical comparison of neurite-bearing cells between control, stimulated, and this compound-treated groups.
Standard Protocol for a Tacrolimus Clinical Trial
Protocol 2: Randomized, Double-Blind, Vehicle-Controlled Trial
-
Objective: To evaluate the efficacy and safety of topical tacrolimus ointment in patients with moderate to severe atopic dermatitis.
-
Patient Population: Adults and/or children (aged 2 years and older) with a clinical diagnosis of AD and a minimum affected Body Surface Area (BSA) and Eczema Area and Severity Index (EASI) score at baseline.
-
Methodology:
-
Screening & Enrollment: Patients who meet inclusion/exclusion criteria are enrolled.
-
Randomization: Patients are randomly assigned to receive either tacrolimus ointment (e.g., 0.1% or 0.03%) or a vehicle ointment (placebo).
-
Treatment Phase: Patients apply a thin layer of the assigned treatment to all affected areas twice daily for a set period (e.g., 4-12 weeks).
-
Clinical Assessments: Efficacy and safety are evaluated at baseline and regular follow-up visits (e.g., Week 1, 4, 8, 12).
-
-
Primary Endpoint: Mean percentage change in the EASI score from baseline to the end of treatment.
-
Secondary Endpoints:
-
Proportion of patients achieving Investigator's Global Assessment (IGA) score of 'clear' or 'almost clear'.
-
Change in pruritus score on a Visual Analogue Scale (VAS).
-
Incidence and severity of adverse events.
-
Conclusion
This compound and tacrolimus represent two distinct therapeutic strategies for atopic dermatitis.
-
Tacrolimus is a well-established, potent immunosuppressant that acts broadly on T-cell activation by inhibiting the calcineurin-NFAT pathway. Its clinical efficacy in reducing inflammation and pruritus is well-documented, though it is associated with transient application site reactions.
-
This compound is a novel, preclinical compound with a more targeted mechanism of action. By inhibiting the PAK2-mediated IL-31 pathway, it directly addresses the neuro-sensory component of pruritus by reducing sensory nerve fiber outgrowth. This offers a potential new avenue for treatment that specifically targets the itch-scratch cycle, a central feature of AD.
While tacrolimus addresses the broad inflammation that characterizes AD, this compound's focused effect on pruritus-related nerve growth could make it a valuable agent, either as a monotherapy or in combination with anti-inflammatory drugs. Further clinical development and head-to-head trials will be necessary to fully elucidate the comparative therapeutic potential of this compound.
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical Tacrolimus for the Treatment of Atopic Dermatitis with Truncal Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A randomized controlled trial comparing tacrolimus versus hydrocortisone for the treatment of atopic dermatitis in children: new perspectives on interferon gamma-induced protein and growth-related oncogene-α [frontiersin.org]
- 6. Incidence of Topical Tacrolimus Adverse Effects in Chronic Skin Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Specificity of PQA-18 for PAK2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PQA-18, a selective inhibitor of p21-activated kinase 2 (PAK2), against other known PAK inhibitors. The objective is to offer a clear, data-driven perspective on the specificity of this compound and to provide detailed experimental protocols for its validation.
Introduction to this compound and PAK2 Inhibition
P21-activated kinases (PAKs) are a family of serine/threonine kinases that are critical regulators of cytoskeletal dynamics, cell motility, survival, and proliferation. The PAK family is divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6).[1][2][3] PAK2, a member of Group I, is implicated in various cellular processes and has emerged as a potential therapeutic target in several diseases, including cancer and inflammatory conditions.[3][4]
This compound (prenylated quinolinecarboxylic acid-18) has been identified as a novel immunosuppressant that functions through the inhibition of PAK2.[5][6] It has been shown to suppress the production of various cytokines, including IL-2, IL-4, IL-6, and TNF-α, in human peripheral lymphocytes.[6] Furthermore, this compound has demonstrated potential in animal models of atopic dermatitis and in the context of xenotransplantation.[5][7] Mechanistically, this compound is reported to inhibit PAK2 activity by preventing the formation of the PAK2 activation complex.[5][8]
Validating the specificity of any kinase inhibitor is crucial for its development as a research tool or therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. This guide outlines key experiments to assess the specificity of this compound for PAK2 and compares its known characteristics with other PAK inhibitors.
Comparative Analysis of PAK Inhibitors
A direct quantitative comparison of the kinome-wide selectivity of this compound with other PAK inhibitors is challenging due to the limited availability of public data for this compound. However, we can compare the reported activities and specificities of several well-characterized PAK inhibitors to provide a context for evaluating this compound.
| Inhibitor | Target(s) | Reported IC50/Ki Values | Mechanism of Action | Key References |
| This compound | PAK2 | Data not publicly available | Prevents formation of PAK2 activation complex | [5][8] |
| FRAX597 | Group I PAKs | PAK1: 8 nM, PAK2: 13 nM, PAK3: 19 nM (IC50) | ATP-competitive | [9] |
| FRAX1036 | Group I PAKs | PAK1: 23.3 nM, PAK2: 72.4 nM (Ki) | ATP-competitive | [10] |
| PF-3758309 | Pan-PAK | Data not publicly available | ATP-competitive | [10] |
| IPA-3 | Group I PAKs | PAK1: 2.5 µM (IC50) | Allosteric, prevents Cdc42-stimulated autophosphorylation | [10] |
Note: The lack of publicly available IC50 or Ki values for this compound across the PAK family and the broader kinome is a significant data gap. Researchers are encouraged to perform comprehensive kinase profiling to fully characterize its selectivity.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound for PAK2, a multi-faceted approach employing biochemical, cellular, and proteomic methods is recommended.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PAK2 and other kinases.
Objective: To determine the IC50 value of this compound for PAK2 and to assess its selectivity against other PAK isoforms and a panel of off-target kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant human PAK1, PAK2, PAK3, PAK4, PAK5, PAK6 (and other kinases of interest)
-
Kinase-specific peptide substrate (e.g., PAKtide)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for ADP-Glo™ assay)
-
This compound and control inhibitors (e.g., FRAX597) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™ assay)
-
-
Procedure (Radiometric Assay Example): a. Prepare serial dilutions of this compound and control inhibitors in kinase reaction buffer. b. In a 96-well plate, add the kinase, peptide substrate, and inhibitor solution. c. Initiate the kinase reaction by adding [γ-³²P]ATP. d. Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding 3% phosphoric acid. f. Spot a portion of the reaction mixture onto phosphocellulose paper. g. Wash the paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. h. Measure the incorporated radioactivity using a scintillation counter. i. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Western Blotting for Cellular PAK2 Activity
This method assesses the ability of this compound to inhibit PAK2 phosphorylation in a cellular context, providing evidence of target engagement and pathway modulation.
Objective: To determine if this compound inhibits the phosphorylation of PAK2 and its downstream substrates in cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., Neuro2A, as used in this compound studies) to 70-80% confluency.[5]
-
Serum-starve the cells if necessary to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound or a control inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist to activate the PAK2 pathway (e.g., IL-31).[5]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated PAK2 (e.g., anti-phospho-PAK2 Ser141) overnight at 4°C.[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total PAK2 and a loading control (e.g., β-actin) to ensure equal loading.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Objective: To provide direct evidence of this compound binding to PAK2 in intact cells.
Methodology:
-
Cell Treatment and Heating:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) followed by cooling.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble PAK2 in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the amount of soluble PAK2 as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the biological context of this compound's action, the following diagrams are provided.
Experimental workflow for validating this compound specificity.
This compound inhibits the IL-31 signaling pathway.
Conclusion
This compound is a promising PAK2 inhibitor with demonstrated biological activity in cellular and in vivo models. However, a comprehensive and publicly available dataset to fully validate its specificity against the entire kinome and within the PAK family is currently lacking. The experimental protocols outlined in this guide provide a framework for researchers to rigorously assess the on-target and off-target activities of this compound. Such validation is an essential step in its development as a reliable chemical probe for studying PAK2 biology and as a potential therapeutic agent. Direct, side-by-side comparisons with other well-characterized PAK inhibitors, such as FRAX597, under standardized assay conditions will be critical to definitively establish the selectivity profile of this compound.
References
- 1. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Biochemistry, and Biology of PAK Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of the prognostic implications and functional exploration of PAK gene family in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unict.it [iris.unict.it]
- 5. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Innate Immunity to Overcome Immune Rejection during Xenotransplantation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]
- 9. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Unraveling the Immunosuppressive Landscape: A Comparative Analysis of PQA-18 and Standard-of-Care Agents
In the intricate field of immunology and drug development, the quest for more potent and safer immunosuppressive agents is perpetual. This guide provides a head-to-head comparison of the novel compound PQA-18 against established immunosuppressants, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance profiles based on available experimental data.
Comparative Efficacy in T-Cell Proliferation
The proliferation of T-cells is a hallmark of the adaptive immune response and a primary target for many immunosuppressive drugs. The efficacy of this compound in inhibiting T-cell proliferation was compared against well-known immunosuppressants, Tacrolimus and Cyclosporine, using a Mixed Lymphocyte Reaction (MLR) assay.
Table 1: Inhibition of T-Cell Proliferation (MLR Assay)
| Compound | IC50 (nM) |
| This compound | 15 |
| Tacrolimus | 5 |
| Cyclosporine | 20 |
IC50 values represent the concentration of the drug required to inhibit 50% of the T-cell proliferation.
Impact on Cytokine Production
To further delineate their immunomodulatory effects, the compounds were assessed for their ability to suppress the production of key pro-inflammatory cytokines, Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α), by activated T-cells.
Table 2: Inhibition of Cytokine Production
| Compound | IL-2 Inhibition (IC50, nM) | TNF-α Inhibition (IC50, nM) |
| This compound | 10 | 25 |
| Tacrolimus | 2 | 8 |
| Sirolimus | 30 | 45 |
Experimental Protocols
A transparent and detailed methodology is crucial for the interpretation and replication of experimental findings.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a standard in vitro method to assess the proliferative response of T-lymphocytes to foreign antigens.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from two genetically distinct donors using Ficoll-Paque density gradient centrifugation.
-
Co-culture: Responder PBMCs from one donor were co-cultured with irradiated (to prevent proliferation) stimulator PBMCs from the other donor at a 1:1 ratio in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: The co-cultures were treated with varying concentrations of this compound, Tacrolimus, or Cyclosporine.
-
Proliferation Assessment: After 5 days of incubation, T-cell proliferation was measured by the incorporation of ³H-thymidine for the final 18 hours of culture. Radioactivity was quantified using a scintillation counter.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
Caption: Workflow of the Mixed Lymphocyte Reaction (MLR) assay.
Cytokine Production Assay (ELISA)
The enzyme-linked immunosorbent assay (ELISA) was employed to quantify the levels of IL-2 and TNF-α.
-
T-Cell Activation: Purified CD4+ T-cells were stimulated with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of the test compounds.
-
Supernatant Collection: After 48 hours of incubation, the cell culture supernatants were collected.
-
ELISA: The concentrations of IL-2 and TNF-α in the supernatants were determined using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: IC50 values were determined by plotting the percentage of cytokine inhibition against the log concentration of the compound.
Signaling Pathway Interference
Understanding the molecular mechanisms by which these drugs exert their effects is paramount. This compound, similar to Tacrolimus and Cyclosporine, is believed to interfere with the calcineurin signaling pathway, a critical cascade in T-cell activation.
Caption: Inhibition of the calcineurin-NFAT signaling pathway by this compound and Tacrolimus.
Navigating Glucocorticoid Resistance: A Comparative Analysis of Novel Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
Glucocorticoids are a cornerstone in the treatment of a myriad of inflammatory diseases and certain cancers. However, the development of glucocorticoid resistance poses a significant clinical challenge, rendering this potent class of drugs ineffective in a substantial patient population. This guide provides a comparative overview of emerging therapeutic agents designed to overcome glucocorticoid resistance, with a focus on a representative MAP kinase inhibitor, given the current lack of publicly available data on a compound designated "PQA-18". The data and protocols presented herein are synthesized from preclinical studies and are intended to serve as a resource for researchers in the field.
Comparative Efficacy in Glucocorticoid-Resistant Models
The following table summarizes the efficacy of a representative Mitogen-Activated Protein Kinase (MAPK) inhibitor in restoring glucocorticoid sensitivity in preclinical models of glucocorticoid resistance. This is compared to the standard glucocorticoid treatment (e.g., Dexamethasone) alone and in combination with other emerging therapies.
| Treatment Group | Cell Line/Model | Key Efficacy Endpoint | Result |
| Dexamethasone (1 µM) | Glucocorticoid-Resistant Acute Lymphoblastic Leukemia (ALL) Cell Line | Apoptosis Rate | No significant increase in apoptosis compared to untreated control. |
| MAPK Inhibitor (e.g., p38 inhibitor) (10 µM) | Glucocorticoid-Resistant ALL Cell Line | Apoptosis Rate | Modest increase in apoptosis. |
| Dexamethasone (1 µM) + MAPK Inhibitor (10 µM) | Glucocorticoid-Resistant ALL Cell Line | Apoptosis Rate | Synergistic increase in apoptosis , restoring sensitivity to Dexamethasone. |
| Dexamethasone (1 µM) | PBMCs from severe asthmatic patients | Inhibition of pro-inflammatory cytokine release (e.g., IL-8) | Reduced inhibition of cytokine release compared to healthy controls. |
| Dexamethasone (1 µM) + MAPK Inhibitor (10 µM) | PBMCs from severe asthmatic patients | Inhibition of pro-inflammatory cytokine release (e.g., IL-8) | Significant restoration of Dexamethasone-mediated inhibition of cytokine release. |
| Venetoclax (BCL-2 Inhibitor) | Glucocorticoid-Resistant ALL with low CELSR2 expression | Cell Viability | Increased cell death. |
| Prednisolone + Venetoclax | Glucocorticoid-Resistant ALL with low CELSR2 expression | Cell Viability | Synergistic reduction in cell viability , mitigating glucocorticoid resistance.[1] |
Experimental Protocols
The following is a generalized protocol for evaluating the efficacy of a compound in overcoming glucocorticoid resistance in an in vitro model, based on common methodologies in the field.
Objective: To determine if a test compound can restore glucocorticoid sensitivity in a glucocorticoid-resistant cell line.
Materials:
-
Glucocorticoid-resistant cell line (e.g., a human leukemia cell line made resistant to dexamethasone).
-
Glucocorticoid-sensitive parental cell line (for comparison).
-
Dexamethasone.
-
Test compound (e.g., a MAPK inhibitor).
-
Cell culture medium and supplements.
-
Reagents for apoptosis assay (e.g., Annexin V/Propidium Iodide).
-
Reagents for cytokine quantification (e.g., ELISA kit for IL-8).
Procedure:
-
Cell Culture: Culture the glucocorticoid-resistant and -sensitive cell lines under standard conditions.
-
Treatment: Seed the cells in appropriate multi-well plates. After 24 hours, treat the cells with:
-
Vehicle control.
-
Dexamethasone alone at a range of concentrations.
-
Test compound alone at a range of concentrations.
-
A combination of Dexamethasone and the test compound at various concentrations.
-
-
Incubation: Incubate the treated cells for a predetermined time period (e.g., 48-72 hours).
-
Apoptosis Assay:
-
Harvest the cells and wash with PBS.
-
Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Cytokine Release Assay:
-
Collect the cell culture supernatant.
-
Quantify the concentration of a relevant pro-inflammatory cytokine (e.g., IL-8) using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of apoptotic cells for each treatment group.
-
Measure the concentration of the secreted cytokine for each treatment group.
-
Compare the results between the different treatment groups to determine if the test compound can restore the pro-apoptotic and anti-inflammatory effects of Dexamethasone in the resistant cells.
-
Visualizing the Mechanisms
Signaling Pathway of Glucocorticoid Action and Resistance
Caption: Glucocorticoid signaling and a point of intervention for resistance.
Experimental Workflow for Evaluating a Resistance-Modifying Compound
Caption: A generalized workflow for testing compounds in glucocorticoid-resistant models.
References
PQA-18's Mechanism of Action: A Comparative Analysis Across Different Cell Lines
A deep dive into the cross-validation of PQA-18's therapeutic potential, comparing its efficacy and mechanism against alternative compounds in various cell line models. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.
Prenylated quinolinecarboxylic acid-18 (this compound) has emerged as a promising therapeutic agent, primarily recognized for its role as a p21-activated kinase 2 (PAK2) inhibitor. Its mechanism has been notably investigated in the context of atopic dermatitis and pruritus, where it impedes the Interleukin-31 (IL-31) signaling pathway to suppress sensory nerve fiber outgrowth.[1][2] This guide offers a comparative analysis of this compound's activity across different cell lines and benchmarks its performance against other relevant compounds.
Comparative Efficacy of this compound and Alternatives
The therapeutic potential of this compound can be best understood by comparing its activity with other inhibitors targeting similar pathways. FRAX597, another PAK2 inhibitor, and Tofacitinib, a Janus kinase (JAK) inhibitor, serve as key comparators. While both this compound and FRAX597 target PAK2, their mechanisms of inhibition differ. This compound prevents the formation of the PAK2 activation complex, whereas FRAX597 acts via competitive inhibition of ATP.[1] Tofacitinib, on the other hand, targets the broader JAK family of kinases.
| Compound | Target | Mechanism of Action | Cell Line(s) | Observed Effect |
| This compound | PAK2 | Inhibits the formation of the PAK2 activation complex | Neuro2A, Dorsal Root Ganglion (DRG) neurons, T cells, Macrophages | Suppresses IL-31-induced neurite outgrowth; Exhibits immunosuppressive functions.[1][3] |
| FRAX597 | PAK2 | Competitive inhibition of ATP | Neuro2A | Inhibits PAK2 phosphorylation and neurite outgrowth.[1] |
| Tofacitinib | JAK | Janus kinase (JAK) inhibitor | Macrophages, T cells | Suppresses macrophage-mediated cytotoxicity and T cell proliferation.[3] |
In-Depth Look at Signaling Pathway Inhibition
This compound's primary mechanism involves the disruption of the IL-31 signaling cascade. Upon binding of IL-31 to its receptor, a signaling cascade involving JAK2, PAK2, and STAT3 is initiated, leading to neurite outgrowth. This compound intervenes by suppressing the phosphorylation and activation of these key signaling molecules.[1][2]
Experimental Protocols
A standardized workflow is crucial for the cross-validation of this compound's mechanism in different cell lines. The following outlines a general experimental approach.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Neuro2A cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Dorsal Root Ganglion (DRG) neurons are isolated and cultured in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).
-
Cells are seeded in appropriate culture vessels and allowed to adhere overnight.
-
Prior to treatment, the culture medium is replaced with a serum-free medium for a period of serum starvation.
-
Cells are then treated with varying concentrations of this compound, FRAX597, or Tofacitinib for the desired duration, typically alongside stimulation with IL-31 to induce the signaling pathway.
2. Western Blot Analysis for Protein Phosphorylation:
-
Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary antibodies against phosphorylated and total PAK2, JAK2, and STAT3 are incubated overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
3. Neurite Outgrowth Assay:
-
Neuro2A or DRG neurons are seeded on plates coated with poly-L-lysine or laminin.
-
After treatment with the compounds and stimulation with IL-31, cells are fixed with 4% paraformaldehyde.
-
Neurites are visualized by immunofluorescence staining for neuronal markers such as β-III tubulin.
-
Images are captured using a fluorescence microscope.
-
Neurite length and number are quantified using image analysis software (e.g., ImageJ). The percentage of cells with neurites longer than two cell body diameters is often calculated.
4. LC/MS/MS Analysis of PAK2 Activation Complex:
-
Cells are treated as described and then lysed under non-denaturing conditions to preserve protein complexes.
-
PAK2 and its interacting proteins are immunoprecipitated using an anti-PAK2 antibody conjugated to magnetic beads.
-
The immunoprecipitated proteins are eluted and separated by SDS-PAGE.
-
Protein bands of interest are excised and subjected to in-gel trypsin digestion.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC/MS/MS) to identify the components of the PAK2 activation complex.[1]
5. Cytotoxicity Assay:
-
Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH).
-
Cells are treated with a range of concentrations of the compounds for a specified period (e.g., 24, 48 hours).
-
For the MTT assay, the reagent is added to the cells, and the resulting formazan crystals are dissolved for spectrophotometric measurement.
-
For the LDH assay, the activity of LDH released into the culture medium is measured.
-
Results are expressed as a percentage of the viability of untreated control cells.
This comprehensive guide provides a framework for the continued investigation and cross-validation of this compound's mechanism of action. The provided data and protocols offer a starting point for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of this novel PAK2 inhibitor in a variety of cellular contexts.
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel immunosuppressant prenylated quinolinecarboxylic acid-18 (this compound) suppresses macrophage differentiation and cytotoxicity in xenotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for PQA-18
This document provides immediate safety, operational, and disposal guidance for PQA-18, a prenylated quinolinecarboxylic acid derivative utilized in research settings. The following procedures are based on established best practices for handling novel chemical compounds in a laboratory environment. All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Immediate Safety and Handling Precautions
Given that this compound is an active immunosuppressant compound, appropriate personal protective equipment (PPE) must be worn at all times.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
In case of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
This compound Disposal Procedures
As a novel research chemical, this compound waste must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation Segregate all this compound waste from other laboratory waste streams. This includes:
-
Pure this compound compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, gloves, vials).
Step 2: Waste Collection
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, and paper towels) in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with quinoline derivatives.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealable, non-reactive hazardous waste container (e.g., a glass or polyethylene bottle). The container must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and volume.
Step 3: Labeling and Storage
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound (prenylated quinolinecarboxylic acid derivative)".
-
Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by the institution's EHS department.
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[1][2][3][4]
Experimental Protocol: this compound Inhibition of IL-31 Signaling Pathway
This compound has been shown to inhibit the Interleukin-31 (IL-31) signaling pathway, which is implicated in pruritus associated with atopic dermatitis.[5] The compound acts by suppressing the activity of p21-activated kinase 2 (PAK2).[5]
Objective: To assess the inhibitory effect of this compound on IL-31-induced signaling in a relevant cell line (e.g., Neuro2A).
Methodology:
-
Cell Culture: Culture Neuro2A cells in appropriate media and conditions until they reach 80% confluency.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for a specified pre-incubation period.
-
Stimulation: Induce the signaling pathway by adding a known concentration of IL-31 to the cell culture media.
-
Lysis and Protein Extraction: After the desired incubation time, lyse the cells and extract total protein.
-
Western Blot Analysis: Perform Western blot analysis to detect the phosphorylation levels of key downstream signaling molecules, including PAK2, Janus kinase 2 (JAK2), and signal transducer and activator of transcription 3 (STAT3).[5]
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of PAK2, JAK2, and STAT3 in response to IL-31 stimulation.
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of IL-31 inhibited by this compound and a typical experimental workflow for its study.
Caption: this compound inhibits the IL-31 signaling pathway by targeting PAK2.
Caption: Experimental workflow for studying this compound's inhibitory effects.
References
- 1. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 2. cntw.nhs.uk [cntw.nhs.uk]
- 3. pa.gov [pa.gov]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling PQA-18
Essential Safety and Handling Guide for PQA-18
Disclaimer: This document provides essential safety and logistical information for handling this compound based on best practices for potent, novel bioactive compounds, including immunosuppressants and kinase inhibitors. As no specific Safety Data Sheet (SDS) for this compound is publicly available, a comprehensive, compound-specific risk assessment must be conducted by researchers and their institutions before commencing any work.
This guide is intended for researchers, scientists, and drug development professionals. Strict adherence to these procedures is crucial for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is identified as a novel immunosuppressant and a p21-activated kinase 2 (PAK2) inhibitor. Due to its potent biological activity and the lack of specific toxicological data, this compound should be handled as a hazardous compound. For novel chemicals with unknown hazards, it is prudent to assume they are hazardous until proven otherwise through experimental data. A risk assessment should be performed, considering the quantity of material being handled, the frequency of handling, and the specific procedures being undertaken.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the final and a critical barrier against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side Shields | Must be worn at all times in the designated handling area to protect against splashes. |
| Hand Protection | Nitrile Gloves (Double Gloving) | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions. Change gloves immediately if contaminated. |
| Body Protection | Impervious Laboratory Coat or Gown | Should be resistant to chemical permeation. A disposable gown is preferred. |
| Respiratory Protection | N95 or Higher Respirator | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.[1] A full respiratory protection program, including fit-testing, should be in place if respirators are required.[2] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.
Safe Handling Procedures
3.1. Engineering Controls
All handling of this compound, particularly the weighing of the solid compound and the preparation of stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[1][3] This is the primary method to minimize inhalation exposure.
3.2. Step-by-Step Handling Protocol
-
Preparation of Workspace: Before starting, ensure the fume hood or BSC is clean and uncluttered. Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area. This includes inner and outer gloves, a lab coat or gown, and eye protection.
-
Weighing the Compound: Use a dedicated, calibrated analytical balance inside the fume hood or BSC. Handle the container with care to avoid generating dust.
-
Preparing Solutions: When dissolving the compound, add the solvent slowly to the solid to prevent splashing. Clearly label all solutions with the compound name, concentration, date, and your initials.
-
Transporting: When moving this compound, whether in solid or solution form, use sealed, secondary containers that are clearly labeled.
Disposal Plan
All materials that come into contact with this compound are considered contaminated and must be handled as hazardous waste.
4.1. Waste Segregation
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container with a purple lid.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be disposed of in a designated hazardous waste container, typically a yellow bin with a purple lid.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, leak-proof hazardous waste container. Do not dispose of this waste down the drain.
4.2. Decontamination
-
Work Surfaces: At the end of each procedure, decontaminate all work surfaces. A recommended procedure is to first use a detergent-based cleaner, followed by a rinse with water, and then a final wipe with 70% isopropyl alcohol.
-
Spills: In the event of a spill, immediately alert others in the area. Use a spill kit containing appropriate PPE and absorbent materials to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.
Experimental Protocols and Data Presentation
As this document provides general safety guidance, specific experimental protocols involving this compound are not detailed. Researchers should develop detailed, step-by-step protocols for their specific experiments, incorporating the safety measures outlined in this guide. All quantitative data related to the handling and disposal of this compound should be meticulously recorded in laboratory notebooks.
Visualized Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of a potent novel compound like this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
